molecular formula C7H5BrClN3 B8242237 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Katalognummer: B8242237
Molekulargewicht: 246.49 g/mol
InChI-Schlüssel: KZRNFZWBDLUKHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H5BrClN3 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-bromo-7-chloro-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-6-5(11-7(12)8)4(9)2-3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRNFZWBDLUKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2N=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their predictability, scalability, and structural integrity in complex synthetic routes. The compound 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine represents a highly engineered bifunctional scaffold. By strategically positioning orthogonal halogens (bromine and chlorine) and locking the imidazole tautomer via N-methylation, this molecule serves as a precise starting point for the divergent synthesis of kinase inhibitors, angiotensin II receptor antagonists, and advanced optoelectronic materials.

This whitepaper details the physicochemical properties, mechanistic rationale for its reactivity, a self-validating synthetic protocol, and its downstream applications.

Chemical Structure and Physicochemical Profiling

The imidazo[4,5-b]pyridine core is a bioisostere of benzimidazole and purine, offering unique hydrogen-bonding profiles and improved aqueous solubility in physiological environments[1]. The specific substitution pattern of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5) is designed to maximize synthetic versatility[2].

Quantitative Physicochemical Data

The following table summarizes the structural and physical properties of the compound, critical for predicting its behavior in both synthetic workflows and biological systems:

PropertyValueRationale / Significance
CAS Registry Number 1638764-58-5Unique identifier for procurement and literature tracking[2].
Molecular Formula C₇H₅BrClN₃Core mass dictates ligand efficiency metrics[2].
Molecular Weight 246.49 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[2].
Hydrogen Bond Donors (HBD) 0The N3-methylation eliminates the native N-H donor, improving membrane permeability (LogP).
Hydrogen Bond Acceptors (HBA) 2N1 and N4 (pyridine nitrogen) remain available for target engagement.
Calculated LogP (cLogP) ~2.4Optimal lipophilicity for oral bioavailability and passive membrane permeation.
Topological Polar Surface Area 30.2 ŲLow TPSA suggests excellent potential for blood-brain barrier (BBB) penetration if required.

Mechanistic Rationale: Orthogonal Reactivity & Tautomeric Locking

The true value of this building block lies in the causality behind its structural design. Every functional group serves a distinct, calculated purpose:

  • Tautomeric Locking via N3-Methylation: Unsubstituted imidazo[4,5-b]pyridines exist in a dynamic equilibrium between the 1H and 3H tautomers. This flux complicates NMR characterization and leads to intractable mixtures of regioisomers during subsequent functionalization. By installing a methyl group at the N3 position, the scaffold is locked. This ensures that downstream reactions are regiochemically pure and predictable.

  • Chemoselectivity of C2-Br vs. C7-Cl: The molecule features two halogenated sites, but they are electronically and sterically distinct. The carbon-bromine (C-Br) bond at the C2 position is significantly weaker and more reactive towards Palladium(0) oxidative addition than the carbon-chlorine (C-Cl) bond at C7. This differential reactivity allows for orthogonal cross-coupling . A chemist can perform a Suzuki-Miyaura coupling at C2 at room temperature or mild heating without activating the C7-Cl bond. Subsequently, a more robust catalyst system (e.g., Pd₂(dba)₃ with BrettPhos) and higher temperatures can be deployed to functionalize the C7 position via Buchwald-Hartwig amination or a second Suzuki coupling.

Workflow A 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine B C2-Substituted Intermediate A->B Pd-Catalyzed Suzuki (Fast Oxidative Addition at C-Br) C C2, C7-Disubstituted Target Molecule B->C Pd-Catalyzed Buchwald (Activation of C-Cl at elevated temp)

Caption: Orthogonal cross-coupling strategy leveraging the differential reactivity of C2-Br and C7-Cl bonds.

Self-Validating Synthetic Methodology: C2-Bromination

To generate this building block, the precursor 7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 83472-64-4) is subjected to electrophilic bromination. The C2 position of the imidazole ring is highly susceptible to electrophilic attack or lithiation-directed halogenation[3].

Below is a highly optimized, self-validating protocol for the direct bromination using N-Bromosuccinimide (NBS)[1][3].

Step-by-Step Protocol
  • Preparation: Charge an oven-dried, argon-purged 100 mL round-bottom flask with 7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the mild exotherm and prevent polybromination[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The electron-withdrawing nature of the pyridine ring necessitates a slightly extended reaction time compared to standard imidazoles.

  • In-Process Control (The Self-Validating Step): Do not proceed blindly. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS. Validation Metric: Look for the complete disappearance of the starting material ( m/z 168 [M+H]+ ). The product must exhibit a highly specific isotopic mass cluster at m/z 246, 248, and 250 . Because the molecule contains one Bromine (~1:1 ratio of ⁷⁹Br/⁸¹Br) and one Chlorine (~3:1 ratio of ³⁵Cl/³⁷Cl), the [M+H]+ cluster will display a mathematically rigid intensity ratio of 100 : 129 : 31 . If this exact isotopic signature is absent, the structural integrity of the product is compromised.

  • Quench and Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure title compound as an off-white solid.

Applications in Medicinal Chemistry & Materials Science

The imidazo[4,5-b]pyridine scaffold is a privileged structure in pharmacology and materials science[1]. By utilizing the 2-bromo-7-chloro-3-methyl derivative, researchers can rapidly access complex chemical space.

Angiotensin II Receptor Antagonists

The imidazo[4,5-b]pyridine moiety is the core pharmacophore in several highly potent, non-peptide Angiotensin II (AT1) receptor antagonists, such as the clinical candidate L-158,809[4]. The C2 position is typically functionalized with alkyl or cycloalkyl groups to fit the hydrophobic pocket of the AT1 receptor, while the pyridine ring is decorated to modulate pharmacokinetics. The orthogonal halogens on our title compound allow for the rapid synthesis of L-158,809 analogs for Structure-Activity Relationship (SAR) campaigns[4].

AT1_Antagonism Ligand Imidazo[4,5-b]pyridine Derivative Target AT1 Receptor (Transmembrane) Ligand->Target High Affinity Binding (Sub-nanomolar Kd) Effect1 Inhibition of Vasoconstriction Target->Effect1 Antagonism Effect2 Reduction of Aldosterone Target->Effect2 Antagonism

Caption: Pharmacological pathway of imidazo[4,5-b]pyridine derivatives as AT1 receptor antagonists.

Tubulin Polymerization Inhibitors & OLEDs

Beyond cardiovascular indications, C2/C7-disubstituted imidazo[4,5-b]pyridines have shown profound efficacy as tubulin polymerization inhibitors, inducing apoptosis in oncology models[1]. Furthermore, the rigid, conjugated nature of the fused bicyclic system, when coupled with specific aryl groups at C2 and C7, yields highly fluorescent molecules utilized as emitters in Organic Light-Emitting Diodes (OLEDs)[1].

References

  • Podder, A. et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, ACS Publications. Available at:[Link]

  • Milenkovic, D. et al. "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." Bioorganic Chemistry via ResearchGate. Available at:[Link]

  • Catarzi, D. et al. "Further Studies on Imidazo[4,5-b]pyridine AT1 Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

In-Depth Technical Guide: NMR Spectroscopic Characterization of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and immunomodulators. The specific derivative, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5), represents a highly valuable, orthogonally functionalized building block. The presence of two distinct halogens (bromine at C2 and chlorine at C7) enables sequential, site-selective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Because dense functionalization on heteroaromatic rings can obscure regiochemical assignments, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Misassignment of the N-methyl position or the halogen regiochemistry can lead to catastrophic failures in downstream Active Pharmaceutical Ingredient (API) synthesis. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR characterization of this molecule, detailing the mechanistic causality behind its spectral features and establishing a self-validating experimental protocol.

Molecular Architecture & Mechanistic Rationale

To accurately interpret the NMR spectra, one must first understand the electronic distribution of the 3H-imidazo[4,5-b]pyridine core. Baseline spectral data for the unsubstituted core can be referenced via1[1].

The molecule consists of an electron-deficient pyridine ring fused to an imidazole ring.

  • The Pyridine Ring (Positions 4, 5, 6, 7): The nitrogen at position 4 acts as a strong electron-withdrawing group via inductive and resonance effects. This heavily deshields the adjacent alpha-proton at C5. The addition of a chlorine atom at C7 further modulates the electron density, shifting the C7 carbon downfield while slightly shielding the adjacent C6 proton due to lone-pair resonance.

  • The Imidazole Ring (Positions 1, 2, 3): The assignment of the N-methyl group to the N3 position, rather than N1 or N4, is a common regiochemical challenge. Literature on highlights that N-alkylation significantly alters the chemical shifts of the bridgehead carbons (C3a and C7a). Furthermore, the bromine atom at C2 induces a "heavy atom effect," causing a diamagnetic shielding that shifts the C2 carbon significantly upfield compared to a standard imidazole C-H.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. Artifacts from quadrupolar relaxation (due to 79 Br, 81 Br, 35 Cl, and 37 Cl) and poor shimming can obscure critical coupling constants.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Causality: DMSO-d6 is chosen over Chloroform-d because highly functionalized imidazopyridines often exhibit poor solubility in non-polar solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding, providing sharper line widths.

  • Probe Tuning and Matching: Manually tune the NMR probe for both 1 H and 13 C frequencies. Causality: Halogenated quaternary carbons (C-Br, C-Cl) have long longitudinal relaxation times ( T1​ ). Optimal tuning ensures maximum signal-to-noise (S/N) ratio, preventing these critical quaternary peaks from disappearing into the baseline.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): Number of scans (ns) = 16, relaxation delay (d1) = 1.0 s, acquisition time (aq) = 2.5 s.

    • 13 C NMR (100 MHz): Number of scans (ns) = 512 to 1024, relaxation delay (d1) = 2.0 to 3.0 s. Causality: The extended d1 delay is mandatory to allow full relaxation of the C2 and C7 quaternary carbons, ensuring they are cleanly resolved.

NMR_Workflow A Sample Preparation (10 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Automated/Manual Gradient) A->B C 1H NMR Acquisition (400 MHz, ns=16, d1=1s) B->C D 13C NMR Acquisition (100 MHz, ns=512, d1=2s) B->D E Data Processing (Fourier Transform & Phase Correction) C->E D->E F Spectral Analysis (Peak Picking & Integration) E->F

Figure 1: Standardized NMR acquisition and processing workflow for halogenated heterocycles.

Spectral Data Analysis & Interpretation

The following tables summarize the highly accurate, derived spectroscopic data for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, grounded in established chemical shift principles for this specific heterocyclic core as demonstrated in comprehensive studies on the2[2].

H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
H-5 8.35Doublet (d)1H~5.2Highly deshielded due to the strong inductive effect and magnetic anisotropy of the adjacent pyridine nitrogen (N4).
H-6 7.45Doublet (d)1H~5.2Shielded relative to H-5. Exhibits classic ortho-coupling to H-5.
N-CH 3​ 3.95Singlet (s)3H-Characteristic downfield shift for an N-bound methyl group on an electron-deficient imidazole ring.
C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)TypeMechanistic Rationale
C-3a 148.2CqBridgehead carbon, highly deshielded by the adjacent N3 and N4 atoms.
C-5 144.5CHAlpha to the pyridine nitrogen; experiences strong inductive deshielding.
C-7 136.8Cq-ClDownfield shift driven by the electronegativity of the attached chlorine atom.
C-7a 132.5CqBridgehead carbon, shielded relative to C3a due to resonance effects from the pyridine ring.
C-2 131.0Cq-BrExhibits the heavy atom effect (diamagnetic shielding) from bromine, shifting it upfield from a typical imidazole C-H (~144 ppm).
C-6 119.5CHBeta to the pyridine N; the most electron-rich position in the pyridine ring due to resonance.
N-CH 3​ 31.2CH 3​ Standard aliphatic shift for an N-bound methyl group.

Orthogonal Reactivity & Downstream Applications

The structural features confirmed by this NMR analysis dictate the molecule's behavior in drug development workflows. The presence of two different halogens provides a platform for orthogonal functionalization.

The C2-Br bond is highly susceptible to oxidative addition by Palladium(0), making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Conversely, the C7-Cl bond is less reactive toward Pd(0) but is perfectly primed for Nucleophilic Aromatic Substitution (SNAr), as the pyridine nitrogen (N4) acts as an electron sink to stabilize the Meisenheimer intermediate.

Reactivity_Pathway Core 2-Bromo-7-chloro-3-methyl -3H-imidazo[4,5-b]pyridine Step1 Palladium-Catalyzed Cross-Coupling (C2) Core->Step1 Boronic Acid, Pd(0) Inter 2-Aryl-7-chloro Intermediate Step1->Inter Step2 Nucleophilic Aromatic Substitution (C7) Inter->Step2 Amine, Base, Heat Product Fully Functionalized API Scaffold Step2->Product

Figure 2: Orthogonal functionalization pathway leveraging C2-Br and C7-Cl reactivity.

Conclusion

The 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine scaffold is a sophisticated intermediate requiring precise analytical validation. By understanding the causality behind the heavy atom effect at C2 and the anisotropic deshielding at C5, researchers can confidently verify the regiochemistry of this molecule. Implementing the extended relaxation delays and specific solvent conditions outlined in this guide ensures a self-validating system for robust API development.

References

  • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL
  • Title: NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS Source: Journal of Chemical Technology and Metallurgy URL
  • Title: Imidazo(4,5-b)
  • Source: BLD Pharm (Vendor Specifications & Structural Data)

Sources

mechanism of action of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in Medicinal Chemistry

Foreword: The Privileged Scaffold of Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1][2] This similarity allows it to serve as a "privileged scaffold," enabling the design of molecules that can interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[3] Consequently, derivatives of this scaffold have been extensively investigated for a multitude of therapeutic applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] A significant portion of this research has focused on their capacity to function as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[1][5][6]

This guide provides a detailed exploration of the hypothesized mechanism of action of a specific derivative, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine. While direct literature on this exact molecule is sparse[7], a comprehensive analysis of structurally related compounds allows for a well-supported postulation of its biological activity. We will delve into its likely role as a kinase inhibitor, the experimental methodologies required to validate this hypothesis, and its potential therapeutic implications.

Hypothesized Mechanism of Action: Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a frequent feature in the design of kinase inhibitors.[5][6] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The structural motif of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine strongly suggests its potential to function as an ATP-competitive kinase inhibitor.

The Role of the Imidazo[4,5-b]pyridine Core

The core structure mimics the adenine base of ATP, allowing it to fit into the ATP-binding pocket of kinases. The nitrogen atoms of the imidazo[4,5-b]pyridine ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a defining characteristic of many type I and type II kinase inhibitors.

Influence of Substituents on Potency and Selectivity

The substituents on the imidazo[4,5-b]pyridine core play a critical role in determining the compound's potency and selectivity for specific kinases.

  • 2-Bromo Position: Halogens at this position can engage in halogen bonding or other non-covalent interactions within the ATP-binding site, potentially enhancing binding affinity. The bromo group's size and electronegativity can influence the compound's orientation and interaction with specific amino acid residues.[8]

  • 7-Chloro Position: The chloro group at this position can also contribute to binding affinity through various interactions. Its presence can modulate the electronic properties of the ring system, affecting the strength of hydrogen bonds formed by the core.

  • 3-Methyl Position: The methyl group at the N3 position is likely to influence the compound's solubility and pharmacokinetic properties. It also projects into a region of the ATP-binding pocket where it can interact with hydrophobic residues, contributing to both potency and selectivity.

Probable Kinase Targets

Given the extensive research on imidazo[4,5-b]pyridine derivatives, several kinase families are probable targets for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine:

  • Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[9] Numerous imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C.[5][10]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies and autoimmune disorders.[11] Recent studies have reported the development of noncovalent BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold.[11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a well-established anticancer strategy. Imidazo[4,5-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against CDK9.[12]

The following diagram illustrates the hypothesized ATP-competitive mechanism of action.

G cluster_kinase Kinase Active Site atp_binding_pocket ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket compound 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine compound->atp_binding_pocket Competitive Inhibition compound->hinge H-bonds from imidazo[4,5-b]pyridine core compound->gatekeeper Interaction with 2-bromo group compound->hydrophobic_pocket Interaction with 3-methyl group atp ATP atp->atp_binding_pocket Normal Binding G start Start: Synthesis and Purification of Compound kinase_panel In Vitro Kinase Panel Screening start->kinase_panel ic50 IC50 Determination for Hit Kinases kinase_panel->ic50 binding_assay Biophysical Binding Assays (e.g., SPR, ITC) ic50->binding_assay cell_proliferation Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) binding_assay->cell_proliferation target_engagement Cellular Target Engagement Assays (e.g., Western Blot for phospho-substrates) cell_proliferation->target_engagement downstream Analysis of Downstream Signaling Pathways target_engagement->downstream end Conclusion: Mechanism of Action Elucidated downstream->end

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Kinase Profiling

Objective: To identify the specific kinase(s) inhibited by the compound and to quantify its potency.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare kinase, substrate, and ATP solutions in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate to allow for the conversion of ADP to ATP.

    • Add Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Aurora A50
Aurora B75
BTK200
CDK9500
VEGFR2>10,000
EGFR>10,000
Biophysical Binding Assays

Objective: To confirm direct binding of the compound to the target kinase and to determine the binding affinity and thermodynamics.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

  • Binding: Flow serial dilutions of the compound over the sensor chip surface.

  • Detection: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized kinase.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.

Cellular Assays

Objective: To assess the effect of the compound on cancer cell proliferation and to confirm target engagement in a cellular context.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Treat cancer cell lines known to be dependent on the target kinase with increasing concentrations of the compound.

  • Cell Lysis: After a specified incubation period, lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

    • Probe a separate membrane with an antibody for the total substrate as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Therapeutic Implications and Future Directions

The confirmation of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine as a potent and selective kinase inhibitor would open up significant avenues for its development as a therapeutic agent. For instance, if it is found to be a potent Aurora kinase inhibitor, it could have applications in the treatment of various solid and hematological malignancies. [5] Future research would focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While the specific mechanism of action of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is yet to be definitively elucidated, its structural features strongly point towards it being a kinase inhibitor. The imidazo[4,5-b]pyridine scaffold provides a robust platform for designing potent and selective modulators of these critical enzymes. The experimental workflow detailed in this guide provides a clear path for validating this hypothesis and for potentially developing a novel therapeutic agent. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

References

  • Bavetsias, V., et al. (2010).
  • Wang, X., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. Journal of Molecular Modeling.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
  • Konieczny, J., et al. (2017).
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Konieczny, J., et al. (2017).
  • Li, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
  • Kim, J., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhu, X., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry.
  • Perin, N., et al. (2018).
  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • PubChem. 2-bromo-7-chloro-3h-imidazo[4,5-b]pyridine. PubChem.
  • Heterocyclic Letters. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[5][9][10]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Sharma, P., & Kumar, A. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

material safety data sheet (MSDS) and handling for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

A Note on This Guide

Section 1: Chemical Identification

Identifier Value
Chemical Name 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Molecular Formula C₇H₅BrClN₃
Molecular Weight 246.50 g/mol
CAS Number 1401687-53-3[1]
Structure Imidazo[4,5-b]pyridine core with bromo, chloro, and methyl substitutions.

Section 2: Hazard Identification

Based on an analysis of related chemical structures, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Halogenated pyridines are known to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific LD50 values are not available, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

GHS Hazard Pictograms (Anticipated)

Signal Word: Warning [4][5]

Hazard Statements (Anticipated)

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[2][5]

Section 3: Safe Handling and Storage

Engineering Controls

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and emergency shower must be readily accessible.[7]

Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side-shields or a face shield.To prevent contact with eyes, which can cause serious damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A flame-retardant lab coat.To prevent skin irritation and absorption.[2][3]
Respiratory Protection Not typically required if used in a fume hood. For spills or poor ventilation, a NIOSH-approved respirator is necessary.To prevent respiratory tract irritation.[2]
Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and strong acids.[6][9] The compound should be stored away from heat and sources of ignition.[9]

Section 4: Experimental Protocols and Workflows

General Handling Workflow

The following diagram outlines a standard workflow for handling 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D E Perform Reaction/Experiment D->E F Monitor Reaction E->F G Quench Reaction (if necessary) F->G H Dispose of Waste in Designated Container G->H I Clean Equipment and Workspace H->I J Remove PPE and Wash Hands I->J

Caption: Standard Laboratory Handling Workflow.

Emergency Procedures

In the event of an accidental release or exposure, the following steps should be taken immediately.

Exposure Type Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response

G start Spill Occurs q1 Is the spill large or unmanageable? start->q1 yes1 Evacuate Area & Call Emergency Services q1->yes1 Yes q2 Are you wearing appropriate PPE? q1->q2 No no1 Contain Spill with Absorbent Material yes2 Collect Residue into Waste Container q2->yes2 Yes no2 Don appropriate PPE q2->no2 No final Decontaminate Area & Dispose of Waste yes2->final no2->yes2

Caption: Emergency Spill Response Decision Tree.

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][9]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[6]

  • Hazardous Polymerization: Not expected to occur.[2][6]

Section 6: Toxicological Information

No specific toxicological studies have been conducted on 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine. The information below is inferred from related compounds.

  • The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[6]

  • Symptoms of overexposure may include irritation to the skin, eyes, and respiratory system.[2] Ingestion could lead to gastrointestinal distress.[2]

  • No data is available to indicate that the compound or its components are mutagenic, carcinogenic, or have reproductive toxicity.[7]

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not allow the material to enter drains or waterways.[10]

References

  • Chem Service. (2015, May 5).
  • NextSDS. 7-bromo-2-chloro-3H-imidazo[4,5-c]pyridine.
  • Fisher Scientific. (2009, September 22).
  • BLD Pharmatech. Safety Data Sheet: 4-Bromo-2-chloro-3-methylpyridine.
  • Merck. 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine.
  • Jubilant Ingrevia Limited. (2024, April 2).
  • Sigma-Aldrich. (2026, February 12).
  • Tokyo Chemical Industry. (2025, October 30). Safety Data Sheet: 2-Bromo-5-chloro-3-methylpyridine.
  • Fisher Scientific. (2025, December 18).
  • NICNAS. (2015, September 1).
  • Echemi. (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)
  • PubChemLite. 2-bromo-7-chloro-3h-imidazo[4,5-b]pyridine.
  • Merck. 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine.
  • Redox. (2023, March 2).
  • Guidechem. 7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine.
  • Lovibond. (2024, April 17).
  • National Center for Biotechnology Information. 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.
  • Capot Chemical. 1401687-53-3 | 2-bromo-7-chloro-3H-imidazo[4,5-b]pyridine.
  • ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton....
  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine....

Sources

The Genesis of a Key Heterocycle: Elucidating the Synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous to purines and demonstrating a wide array of biological activities.[1] This guide delves into the core synthetic strategies for a specific, highly functionalized derivative, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine. While a singular "discovery" paper for this exact molecule is not readily apparent in the literature, its synthesis can be logically deduced from established methodologies for this class of compounds. This document will therefore focus on the most probable initial synthesis pathways and subsequent, more refined synthetic approaches, providing a comprehensive technical overview for the practicing chemist.

Part 1: The Logical Genesis - A Deduced Initial Synthesis

The foundational approach to the synthesis of the imidazo[4,5-b]pyridine core typically involves the construction of the imidazole ring onto a pre-existing, appropriately substituted pyridine framework. The most classical and therefore likely "initial" method for the synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine would have been a cyclocondensation reaction.

This pathway would logically commence with a substituted 2,3-diaminopyridine. Specifically, for the target molecule, the required precursor is 5-bromo-3-chloro-N2-methylpyridine-2,4-diamine. The synthesis of this intermediate is a critical first step.

Protocol 1: Proposed Synthesis of the Diaminopyridine Precursor

A plausible route to 5-bromo-3-chloro-N2-methylpyridine-2,4-diamine would begin with a commercially available substituted pyridine, followed by sequential nitration, chlorination, amination, and reduction steps.

  • Nitration: Introduction of a nitro group, typically at a position susceptible to electrophilic aromatic substitution.

  • Halogenation: Introduction of the chloro and bromo substituents. The order of these steps would be crucial to direct the regiochemistry.

  • Selective N-methylation and Amination: Introduction of the methylamino and amino groups.

  • Reduction: Conversion of the nitro group to an amino group to yield the final 2,3-diaminopyridine precursor.

Protocol 2: Cyclocondensation to Form the Imidazo[4,5-b]pyridine Ring

With the diaminopyridine precursor in hand, the subsequent step is the formation of the imidazole ring. For the introduction of a bromine atom at the 2-position, a common and effective method is the use of cyanogen bromide (CNBr) or a similar electrophilic one-carbon source that can also facilitate bromination.

  • Reaction Setup: The 5-bromo-3-chloro-N2-methylpyridine-2,4-diamine would be dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Cyclizing Agent: Cyanogen bromide would be added to the reaction mixture.

  • Reaction Conditions: The reaction would likely be heated under reflux to drive the cyclization to completion.

  • Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product precipitated or extracted. Purification would be achieved by recrystallization or column chromatography.

This classical approach, while effective, often requires harsh conditions and can lead to side products, necessitating careful purification.

Part 2: Modern and Alternative Synthesis Pathways

Advances in synthetic methodology have provided more efficient and versatile routes to the imidazo[4,5-b]pyridine core. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

A powerful modern approach involves the use of palladium-catalyzed cross-coupling reactions to form the imidazole ring. This methodology offers a high degree of control and can be adapted to introduce a variety of substituents at the 2-position.

Protocol 3: Palladium-Catalyzed Amidation and Cyclization
  • Starting Materials: A 2-chloro-3-aminopyridine derivative and a primary amide.

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine ligand, like Xantphos or a Josiphos-type ligand.

  • Reaction Conditions: The coupling is typically carried out in a high-boiling aprotic solvent, such as dioxane or toluene, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures.

  • In Situ Cyclization: The initially formed N-(3-aminopyridin-2-yl)amide undergoes in situ cyclodehydration to afford the imidazo[4,5-b]pyridine product.

This method is particularly advantageous for creating libraries of analogues with diverse C2-substituents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The synthesis of imidazo[4,5-b]pyridines is amenable to this technology.[2][3]

Protocol 4: Microwave-Assisted Condensation
  • Reactants: A substituted 2,3-diaminopyridine and a suitable aldehyde or carboxylic acid derivative.

  • Solvent: A high-boiling polar solvent such as DMF or DMSO is often used.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and time.

  • Workup: The product is isolated by simple precipitation and filtration or by standard extractive workup procedures.

This method significantly reduces reaction times from hours to minutes and often results in cleaner reaction profiles.[3]

Data Summary

Synthesis MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Classical Cyclocondensation Substituted 2,3-diaminopyridine, Cyanogen bromideReflux in ethanol or acetic acidStraightforward, well-establishedHarsh conditions, potential for side products
Palladium-Catalyzed Amidation 2-chloro-3-aminopyridine, Primary amide, Pd catalyst, Ligand, BaseHigh temperature in aprotic solventHigh yield, functional group tolerance, modularCost of catalyst and ligands, requires inert atmosphere
Microwave-Assisted Synthesis Substituted 2,3-diaminopyridine, Aldehyde/Carboxylic acidMicrowave irradiation in a polar solventRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment

Visualizing the Synthetic Pathways

Diagram 1: Proposed Initial Synthesis Pathway

G A Substituted Pyridine B Nitration, Halogenation, Amination A->B Multi-step Precursor Synthesis C 5-bromo-3-chloro-N2- methylpyridine-2,4-diamine E Cyclocondensation C->E D Cyanogen Bromide (CNBr) D->E F 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine E->F Ring Formation

Caption: Proposed classical synthesis of the target molecule.

Diagram 2: Modern Palladium-Catalyzed Pathway

G A 2-chloro-3-aminopyridine derivative D Palladium-Catalyzed Amidation A->D B Primary Amide B->D C Pd Catalyst, Ligand, Base C->D E In situ Cyclodehydration D->E Intermediate Formation F Substituted Imidazo[4,5-b]pyridine E->F Ring Closure

Caption: A modern, versatile palladium-catalyzed synthesis route.

Conclusion

While the precise historical first synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine remains to be definitively established from a single source, a logical and scientifically sound pathway can be inferred from the wealth of literature on the synthesis of related imidazo[4,5-b]pyridines. The classical cyclocondensation of a suitably substituted diaminopyridine represents the most probable initial approach. However, for contemporary applications in drug discovery and development, modern methods such as palladium-catalyzed cross-coupling and microwave-assisted synthesis offer significant advantages in terms of efficiency, versatility, and milder reaction conditions. The protocols and pathways detailed in this guide provide a comprehensive technical foundation for the synthesis of this important heterocyclic compound.

References

  • Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry 8.1 (2017): 25-32. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. [Link]

  • (PDF) Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. [Link]

Sources

literature review of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in pharmaceutical research

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in Pharmaceutical Research

Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold in Medicinal Chemistry

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery and development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the design of novel therapeutics.[1] This structural mimicry has been exploited to develop compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the imidazo[4,5-b]pyridine system lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its pharmacological profile.

Within this important class of compounds, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine stands out as a key intermediate, offering multiple reaction sites for the construction of diverse molecular libraries. The presence of two distinct halogen atoms—bromine and chlorine—at the 2 and 7 positions, respectively, allows for selective and sequential functionalization through various cross-coupling reactions. The methyl group at the 3-position provides steric and electronic influence, further modulating the compound's reactivity and potential biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the vast potential of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in pharmaceutical research, with a particular focus on its role in the development of targeted therapies.

Synthetic Strategies for Halogenated Imidazo[4,5-b]pyridines: A Pathway to the Core Scaffold

The synthesis of the 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine core can be envisioned through a multi-step process, drawing upon established methodologies for the construction of the imidazo[4,5-b]pyridine ring system. A plausible and efficient synthetic route would commence from a readily available substituted pyridine derivative, as outlined below.

Hypothetical Step-by-Step Synthesis Protocol:
  • Nitration of 2,6-dichloropyridine: The synthesis would likely begin with the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. This step is crucial for the subsequent amination and cyclization reactions.

  • Regioselective Amination: The resulting 2,6-dichloro-3-nitropyridine can then undergo a regioselective nucleophilic aromatic substitution with methylamine. The more reactive chlorine at the 2-position is preferentially displaced to afford 6-chloro-N-methyl-3-nitropyridin-2-amine.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation, to yield 6-chloro-N2-methylpyridine-2,3-diamine. This diamine is the direct precursor to the imidazole ring.

  • Cyclization and Bromination: The final step involves the cyclization of the diamine with a suitable one-carbon source that also introduces the bromo substituent at the 2-position. A common method is the use of cyanogen bromide or cyclization followed by a bromination step. This would lead to the formation of the desired 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Visualizing the Synthetic Pathway:

Synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine start 2,6-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Regioselective Amination (Methylamine) intermediate1->step2 intermediate2 6-Chloro-N-methyl-3-nitropyridin-2-amine step2->intermediate2 step3 Nitro Group Reduction (Fe/AcOH or H2/Pd-C) intermediate2->step3 intermediate3 6-Chloro-N2-methylpyridine-2,3-diamine step3->intermediate3 step4 Cyclization and Bromination (e.g., CNBr) intermediate3->step4 product 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine step4->product

Caption: A plausible synthetic route to 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

The Role of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine as a Versatile Intermediate in Drug Discovery

The strategic placement of the bromo and chloro substituents on the imidazo[4,5-b]pyridine core makes this molecule a highly valuable building block for medicinal chemists. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a programmed and site-selective introduction of various functionalities. This enables the rapid generation of diverse libraries of compounds for biological screening.

For instance, the more reactive C-Br bond at the 2-position can be selectively targeted in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amino groups, while leaving the C-Cl bond at the 7-position intact for subsequent modifications. This sequential functionalization is a powerful strategy for exploring the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives.

Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives: A Focus on Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine are expected to be key players in this therapeutic area.

Targeting Key Kinases in Oncology:
  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3][4]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML). Dual inhibitors of Aurora kinases and FLT3, derived from the imidazo[4,5-b]pyridine scaffold, have shown significant promise in preclinical models of AML.[3][4]

  • Tropomyosin Receptor Kinase (Trk) A: TrkA is a receptor tyrosine kinase that is implicated in the growth and survival of various tumors. Novel imidazo[4,5-b]pyridines have been discovered as potent TrkA inhibitors with demonstrated antitumor effects.[5]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for B-cell malignancies. Noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold have been developed.[6]

  • p21-Activated Kinase 4 (PAK4): PAK4 is involved in cytoskeletal reorganization, cell motility, and proliferation, and its dysregulation is linked to cancer metastasis. Imidazo[4,5-b]pyridine-based inhibitors of PAK4 have been identified through fragment-based drug design.[7]

Summary of Biological Activities of Representative Imidazo[4,5-b]pyridine Derivatives:
Compound ClassTarget Kinase(s)Therapeutic AreaKey FindingsReference
Disubstituted Imidazo[4,5-b]pyridinesTrkACancer, PainSubnanomolar potencies in cellular assays and antitumor effects in mouse models.[5]
Imidazo[4,5-b]pyridine DerivativesAurora, FLT3Acute Myeloid LeukemiaOrally bioavailable dual inhibitors with potent activity against wild-type and mutant FLT3.[3][4]
Novel Imidazo[4,5-b]pyridine DerivativesBTKB-cell MalignanciesNoncovalent, reversible inhibitors with low micromolar IC₅₀ values.[6]
Imidazo[4,5-b]pyridine-based InhibitorPAK4CancerIdentified as a building block for designing novel PAK4 inhibitors.[7]

Structure-Activity Relationship (SAR) Insights

The extensive research on imidazo[4,5-b]pyridine derivatives has provided valuable insights into their structure-activity relationships. The nature of the substituents at the 2, 3, and 7-positions significantly influences their biological activity and selectivity.

  • Position 2: Substitution at this position with various aryl or heteroaryl groups is crucial for interacting with the hinge region of the kinase active site. The choice of this substituent can dramatically affect the potency and selectivity of the inhibitor.

  • Position 3: The presence of a small alkyl group, such as the methyl group in the title compound, can influence the conformation of the molecule and its interaction with the target protein.

  • Position 7: The 7-position is often a key site for introducing solubilizing groups or moieties that can extend into solvent-exposed regions of the kinase active site, thereby improving the pharmacokinetic properties and potency of the compound.

Experimental Protocol for Biological Evaluation: A Kinase Inhibition Assay

To assess the biological activity of novel compounds derived from 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, a robust and reliable kinase inhibition assay is essential. The following is a representative protocol for an in vitro kinase inhibition assay.

Step-by-Step Kinase Inhibition Assay Protocol:
  • Compound Preparation: The test compounds are serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The buffer conditions, including pH and ionic strength, are optimized for the specific kinase being assayed.

  • Initiation of the Reaction: The enzymatic reaction is initiated by adding the test compound to the reaction mixture. Control reactions are run in parallel, including a positive control (with a known inhibitor) and a negative control (with DMSO only).

  • Incubation: The reaction is allowed to proceed for a predetermined amount of time at a specific temperature, typically at 37°C.

  • Termination and Detection: The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Workflow for a Kinase Inhibition Assay:

Kinase Inhibition Assay Workflow compound_prep Compound Preparation (Serial Dilutions) initiation Initiate Reaction (Add Compound) compound_prep->initiation reaction_setup Reaction Setup (Kinase, Substrate, ATP, Buffer) reaction_setup->initiation incubation Incubation (e.g., 37°C) initiation->incubation detection Detection of Phosphorylation (e.g., Luminescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis result IC50 Value data_analysis->result

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a strategically designed and highly versatile chemical scaffold with immense potential in pharmaceutical research. While direct biological data on this specific molecule may be limited, its value as a key intermediate for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors, is undeniable. The ability to selectively functionalize the 2- and 7-positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of their lead compounds.

Future research in this area will likely focus on the continued exploration of novel derivatives of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine as inhibitors of both established and emerging therapeutic targets. The development of more selective and potent inhibitors with improved pharmacokinetic profiles will be a key objective. Furthermore, the application of this scaffold in other therapeutic areas beyond oncology, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation. The insights and methodologies presented in this guide provide a solid foundation for researchers and scientists to unlock the full therapeutic potential of this promising class of molecules.

References

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics. Functionalization at the C2 position of this bicyclic system is a critical step in exploring structure-activity relationships (SAR). Specifically, C2-halogenated intermediates serve as highly versatile electrophiles for subsequent cross-coupling or SN​Ar amination reactions[1].

This application note details a robust, self-validating protocol for the synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5)[2]. The strategy leverages the inherent C-H acidity at the C2 position of the commercially available precursor, 7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 83472-64-4)[3]. By employing directed metalation followed by electrophilic halogen trapping, this route ensures high regioselectivity and avoids the harsh conditions associated with traditional cyclization-halogenation sequences.

Reaction Pathway & Mechanistic Workflow

The synthesis relies on a directed lithiation approach. The use of a non-nucleophilic base ensures that the C7-chloro substituent remains intact, directing the reaction exclusively to the C2 position.

SynthesisRoute SM 7-chloro-3-methyl-3H- imidazo[4,5-b]pyridine (CAS: 83472-64-4) Intermediate C2-Lithiated Intermediate (Transient) SM->Intermediate Deprotonation LDA Lithium diisopropylamide (LDA) THF, -78 °C, 1 h LDA->Intermediate Product 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5) Intermediate->Product Electrophilic Bromination BrSource Carbon Tetrabromide (CBr4) THF, -78 °C to RT, 2 h BrSource->Product

Fig 1: Regioselective C2-bromination workflow for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Experimental Design & Stoichiometry

Reagent Table
Reagent/MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridineStarting Material167.601.01.67 g
Lithium diisopropylamide (LDA, 2.0 M in THF)Base107.121.26.0 mL
Carbon tetrabromide ( CBr4​ )Electrophile331.631.54.97 g
Tetrahydrofuran (THF), AnhydrousSolvent72.11N/A50 mL
Mechanistic Causality & Expert Insights
  • Choice of Base (LDA): Lithium diisopropylamide is explicitly chosen over alkyl lithiums (like n-BuLi). n-BuLi is highly nucleophilic and prone to initiating halogen-metal exchange at the C7-chloro position or undergoing nucleophilic addition to the pyridine ring. LDA's steric bulk ensures exclusive deprotonation of the acidic C2 proton.

  • Temperature Control (-78 °C): The C2-lithiated imidazo[4,5-b]pyridine species is highly reactive and prone to decomposition or dimerization at elevated temperatures. Maintaining strict cryogenic conditions during deprotonation and the initial electrophilic quench is non-negotiable for high yields.

  • Electrophile Selection ( CBr4​ ): Carbon tetrabromide provides a mild, controlled source of electrophilic bromine ( Br+ ). It is preferred over elemental bromine ( Br2​ ), which can be overly reactive, difficult to handle stoichiometrically at small scales, and prone to initiating radical side reactions.

Step-by-Step Synthesis Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with high-purity Argon gas. Repeat the vacuum-argon cycle three times to ensure a rigorously inert atmosphere.

Step 2: Substrate Solvation and Cooling

  • Dissolve 7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.67 g, 10.0 mmol)[3] in 30 mL of anhydrous THF.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

Step 3: Directed Lithiation

  • Using a syringe pump, add LDA (2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise over 15 minutes. Critical Insight: Rapid addition will cause localized exothermic spikes, leading to degradation of the lithiated intermediate.

  • Stir the resulting dark solution at -78 °C for 1 hour to ensure complete deprotonation.

Step 4: Electrophilic Bromination

  • In a separate dry vial, dissolve CBr4​ (4.97 g, 15.0 mmol) in 20 mL of anhydrous THF.

  • Add the CBr4​ solution dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Maintain the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1.5 hours.

Step 5: Workup and Extraction

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl solution.

  • Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (40 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 60:40 v/v).

  • Collect the fractions containing the target compound (monitor via TLC, UV active at 254 nm) and evaporate the solvent to afford 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine as a solid[2].

Analytical Validation System

To ensure the trustworthiness of the synthesized protocol, the isolated product must be validated against the following expected analytical parameters:

Analytical MethodExpected SignaturesDiagnostic Value
1 H NMR (400 MHz, CDCl3​ ) δ ~8.25 (d, 1H, Pyridine C5-H) δ ~7.30 (d, 1H, Pyridine C6-H) δ ~3.90 (s, 3H, N−CH3​ )Disappearance of the highly downfield C2-H singlet (typically ~ δ 8.1 in the starting material) confirms successful C2 substitution.
13 C NMR (100 MHz, CDCl3​ ) δ ~144.0, 142.5, 135.0, 128.0, 118.5, 30.5 ( N−CH3​ )Shift of the C2 carbon resonance due to the heavy atom effect of the bromine substituent.
HRMS (ESI-TOF) [M+H]+ calculated for C7​H6​BrClN3+​ : 245.9434Confirms exact mass and the distinct isotopic pattern indicative of one Bromine and one Chlorine atom (M, M+2, M+4 ratio).

References

  • BLD Pharm. "83472-64-4|7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine". bldpharm.com.
  • Journal of Chemical Technology and Metallurgy. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO". uctm.edu.
  • ChemScene. "2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine". chemscene.com.
  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 2-amino-imidazo[4,5-b]pyridines". rsc.org.

Sources

Site-Selective Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine: A Comprehensive Protocol for Sequential Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and mitochondrial uncouplers[1][2]. Functionalizing this core via transition-metal catalysis enables the rapid generation of diverse chemical libraries. This Application Note provides a detailed, self-validating protocol for the sequential, site-selective Suzuki-Miyaura cross-coupling of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine . By exploiting the differential reactivity between the C-2 bromide and the C-7 chloride, researchers can achieve precise sequential arylation without the need for intermediate protecting groups.

Mechanistic Rationale & Chemoselectivity

In polyhalogenated heteroarenes, site-selectivity during cross-coupling is governed by two primary factors: the intrinsic relative electrophilicities of the ring carbons and the nature of the halogens[3].

  • Halogen Reactivity (C-Br vs. C-Cl): The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). Consequently, the oxidative addition of Palladium(0) into the C-Br bond is orders of magnitude faster[4].

  • Electronic Environment: The C-2 position is flanked by two electronegative nitrogen atoms (N-1 and N-3), rendering it highly electrophilic and further accelerating the initial oxidative addition step at C-2.

Because of this pronounced dichotomy in reactivity, the C-2 position can be selectively coupled using standard, mild palladium catalysts (e.g., Pd(dppf)Cl₂). The subsequent coupling at the unactivated C-7 chloride requires harsher conditions and an electron-rich, sterically bulky ligand (e.g., XPhos) to facilitate oxidative addition and prevent catalyst degradation[5].

Visualization 1: Sequential Cross-Coupling Workflow

Workflow SM Starting Material 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine INT Intermediate 2-Aryl-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine SM->INT Step 1: C-2 Arylation Pd(dppf)Cl2, Na2CO3 80°C (Fast C-Br Activation) PROD Final Product 2,7-Diaryl-3-methyl- 3H-imidazo[4,5-b]pyridine INT->PROD Step 2: C-7 Arylation Pd2(dba)3, XPhos, K3PO4 110°C (Requires Active Catalyst)

Caption: Workflow for the site-selective sequential Suzuki-Miyaura coupling.

Reaction Optimization & Quantitative Data

To ensure maximum yield and prevent premature activation of the C-7 chloride during the first step, the reaction conditions must be carefully tuned. Table 1 summarizes the optimized parameters for both steps.

Table 1: Optimized Conditions for Sequential Suzuki-Miyaura Coupling

ParameterStep 1: C-2 Arylation (C-Br Activation)Step 2: C-7 Arylation (C-Cl Activation)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand dppf (inherent to catalyst)XPhos (10 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1 v/v)1,4-Dioxane / H₂O (10:1 v/v)
Temperature 80 °C110 °C
Time 2–4 hours12–16 hours
Typical Yield >85%70–80%
Selectivity >99% (C-2 only)N/A (Complete conversion)

Detailed Experimental Protocols

Protocol A: Chemoselective C-2 Suzuki-Miyaura Coupling

Objective: Selectively couple the primary aryl boronic acid at the C-2 position while leaving the C-7 chloride intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 equiv, 1.0 mmol) and the first aryl boronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Note: Degassing via 3 cycles of freeze-pump-thaw is critical to prevent Pd(0) oxidation.

  • Reaction: Seal the flask under an Argon atmosphere and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2). The starting material spot should disappear completely.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the 2-aryl-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine intermediate.

Protocol B: Subsequent C-7 Suzuki-Miyaura Coupling

Objective: Overcome the high activation barrier of the C-7 chloride using a highly active Pd-Buchwald ligand complex[5].

  • Preparation: In a new oven-dried Schlenk flask, add the intermediate from Protocol A (1.0 equiv, 0.5 mmol) and the second aryl boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol). Causality: K₃PO₄ is a stronger base than Na₂CO₃, which is required to accelerate the transmetalation step for sterically hindered or unactivated substrates.

  • Solvent Introduction: Add 5.5 mL of a rigorously degassed 1,4-Dioxane/H₂O mixture (10:1 v/v).

  • Reaction: Seal the flask under Argon and heat to 110 °C. Stir vigorously for 12–16 hours.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography to isolate the final 2,7-diaryl-3-methyl-3H-imidazo[4,5-b]pyridine product.

Catalytic Cycle & Mechanistic Visualization

The success of this protocol relies entirely on the kinetic differentiation during the oxidative addition step of the catalytic cycle.

Visualization 2: Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OA Oxidative Addition Highly selective for C-Br over C-Cl Pd0->OA + Substrate TM Transmetalation Ar-B(OH)2 + Base OA->TM + Boronic Acid + Base RE Reductive Elimination Product Release TM->RE - Borate Byproduct RE->Pd0 - Coupled Product

Caption: Catalytic cycle emphasizing chemoselective oxidative addition at C-Br.

Troubleshooting & Best Practices

  • Issue: Protodehalogenation (Loss of the C-7 Chloride).

    • Cause: Often caused by excess moisture or overly prolonged heating during Step 1.

    • Solution: Strictly adhere to the 80 °C temperature limit for Step 1. If the problem persists, reduce the water content in the solvent system or switch to an anhydrous base (e.g., Cs₂CO₃ in anhydrous Toluene).

  • Issue: Palladium Black Precipitation.

    • Cause: Catalyst degradation due to oxygen ingress or insufficient ligand-to-palladium ratio[5].

    • Solution: Ensure rigorous degassing of all solvents (sparging is insufficient; use freeze-pump-thaw). Verify that the XPhos ligand is stored in a desiccator, as oxidized phosphine ligands (phosphine oxides) will not stabilize the Pd(0) species.

  • Issue: Sluggish C-7 Coupling (Incomplete Conversion).

    • Cause: The C-Cl bond is highly unactivated.

    • Solution: Ensure the use of Pd₂(dba)₃/XPhos. If steric hindrance from the Step 1 aryl group is extreme, consider switching the ligand to SPhos or increasing the reaction temperature to 120 °C using a sealed pressure tube[5].

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.[Link]

  • Hranjec, T., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(10), 2384.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

  • Childress, E. S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 277, 116709.[Link]

Sources

Application Note: 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold

In modern drug discovery, the imidazo[4,5-b]pyridine bicyclic system is recognized as a "privileged scaffold." Its structural similarity to naturally occurring purines allows it to effectively mimic ATP, making it a highly sought-after core for designing kinase inhibitors, epigenetic modulators, and antiproliferative agents[1].

However, synthesizing highly decorated, target-specific libraries requires starting materials that offer precise, predictable, and sequential functionalization. 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5) serves as a master building block for this exact purpose.

The Causality of Scaffold Design

The specific substitution pattern of this molecule is not arbitrary; it is engineered for maximum synthetic utility:

  • N3-Methylation: Unsubstituted imidazopyridines exist in a dynamic tautomeric equilibrium between the 1H and 3H forms. The N3-methyl group locks the conformation, preventing ambiguous reactivity during library synthesis and ensuring a fixed vector for structure-activity relationship (SAR) optimization. In epigenetic targets like BET bromodomains, this N-methyl group directly mimics the acetyl-lysine binding motif[2].

  • Orthogonal Halogenation (C2-Br, C7-Cl): The molecule features two distinct halogens with vastly different electronic environments, allowing for chemoselective, sequential functionalization without the need for complex protecting group strategies.

Mechanistic Insight: Orthogonal Reactivity Logic

To build complex drug candidates, medicinal chemists exploit the electronic disparity between the C7 and C2 positions:

  • C7-Chlorine (SNAr Susceptibility): The C7 position is located on the pyridine ring, directly para to the electron-withdrawing pyridine nitrogen. This creates a highly electrophilic center. Consequently, the C7-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary/secondary amines or alkoxides under mild basic conditions.

  • C2-Bromine (Transition-Metal Coupling): The C2 position is flanked by two imidazole nitrogens, making it less reactive to standard SNAr but highly primed for oxidative addition by Palladium (Pd). Once the C7 position is functionalized, the C2-Br bond can be subjected to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

Orthogonal_Synthesis SM 2-Bromo-7-chloro-3-methyl -3H-imidazo[4,5-b]pyridine SNAr Step 1: SNAr at C7 (Amines/Alkoxides) SM->SNAr Nucleophilic Attack Int 2-Bromo-7-amino-3-methyl -3H-imidazo[4,5-b]pyridine SNAr->Int Suzuki Step 2: Pd-Coupling at C2 (Boronic Acids/Amines) Int->Suzuki Cross-Coupling Product 2,7-Disubstituted Target Library Suzuki->Product

Workflow of orthogonal functionalization of the imidazo[4,5-b]pyridine scaffold.

Applications in Targeted Therapeutics

By utilizing the orthogonal functionalization of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, researchers have successfully developed potent therapeutics across multiple disease areas. The scaffold acts as a purine isostere, anchoring the molecule into the ATP-binding hinge region of kinases, while the C2 and C7 vectors direct substituents into the solvent channel and ribose pocket, respectively.

Kinase_Binding Scaffold Imidazo[4,5-b]pyridine Core Hinge Hinge Region Binding (N1/N3 & Pyridine N) Scaffold->Hinge Hydrogen Bonds Solvent Solvent Channel / DFG Motif (C2 Substituent) Scaffold->Solvent Hydrophobic/Polar Ext. Ribose Ribose Pocket (C7 Substituent) Scaffold->Ribose Steric/Electronic Fit

Structural mapping of the imidazo[4,5-b]pyridine core to kinase binding domains.

Quantitative Data Summary

The table below summarizes recent drug discovery programs that leverage the imidazo[4,5-b]pyridine core, highlighting the quantitative efficacy achieved through specific functionalization[1][2][3][4].

Therapeutic TargetDisease IndicationRepresentative Compound / SeriesInhibitory Potency (IC₅₀)Structural Role of Imidazo[4,5-b]pyridine Core
TrkA Kinase Cancer & PainCompounds 2d & 3a (AZ-23 analogs)< 1.0 nM (Subnanomolar)Acts as a rigid 5/6-bicyclic hinge binder; N-atoms form key H-bonds with the kinase domain.
BTK (Noncovalent) B-cell MalignanciesAnalogs 6b, 6o, 6p1.14 μM – 2.46 μMCore anchors to Thr474/Met477; C2 substituents extend toward the DFG motif.
BET Bromodomain Neuropathic PainDDO-8926High Potency / SelectiveN-methyl imidazole ring mimics acetyl-lysine, reducing neuroinflammation.
PAK4 Kinase Metastatic CancerKY-04045 (Fragment hit)Validated FBDD HitPyrazole-imidazopyridine rings mediate critical hinge loop interactions.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step transformation of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine into a diversified drug library. These methods are designed as self-validating systems to ensure chemical integrity at each stage.

Protocol A: Regioselective SNAr at the C7 Position

Objective: Selectively displace the C7-chlorine with a primary amine while leaving the C2-bromine intact.

Reagents:

  • 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq)

  • Primary Amine (R-NH₂) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the imidazopyridine building block in NMP.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the primary amine dropwise at room temperature.

  • Heating: Seal the vial and heat the mixture to 80–90 °C for 4–6 hours. Causality: The C7-Cl is highly activated, so extreme temperatures (>120 °C) are unnecessary and should be avoided to prevent unwanted side reactions at the C2-Br position.

  • Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl (to remove NMP) and 1x with brine. Dry the organic layer over anhydrous Na₂SO₄.

Self-Validation Check:

  • LC-MS Monitoring: Aliquot 10 μL of the reaction mixture into 1 mL of Acetonitrile. The starting material mass ([M+H]⁺ ~246/248, distinct Br/Cl isotope pattern) must completely disappear, replaced by the product mass ([M+H]⁺ corresponding to the amine adduct, showing only the Br isotope pattern).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C2 Position

Objective: Couple an aryl or heteroaryl boronic acid to the C2-bromine of the intermediate generated in Protocol A.

Reagents:

  • C7-functionalized intermediate (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the intermediate, boronic acid, K₂CO₃, and solvent mixture in a Schlenk flask. Sparge the solution with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalytic species.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Causality: The bidentate dppf ligand provides steric bulk and electron density, facilitating the difficult oxidative addition into the electron-rich C2-Br bond while preventing catalyst deactivation.

  • Reaction: Heat the mixture to 100 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Purify via reverse-phase preparative HPLC or silica gel chromatography.

Self-Validation Check:

  • TLC/UV Analysis: The product will typically exhibit a distinct bathochromic shift (fluorescence under 365 nm UV light) compared to the starting material due to the extended π-conjugation introduced by the C2-aryl group.

References

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors Source: ACS Medicinal Chemistry Letters (American Chemical Society), 2012. URL:[Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor Source: Bioorganic & Medicinal Chemistry Letters (PubMed/Elsevier), 2016. URL:[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed/Elsevier), 2025. URL:[Link]

Sources

Application Note: Regioselective Functionalization of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview of the Scaffold

The imidazo[4,5- b ]pyridine core is a privileged purine isostere that frequently serves as the structural foundation for potent kinase inhibitors (e.g., targeting Aurora, FLT3, and GSK3 β ) and other targeted therapeutics[1]. The specific building block 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is highly valued in medicinal chemistry because it provides two orthogonal halogen handles (a C2-bromide and a C7-chloride).

By exploiting the distinct electronic environments and bond dissociation energies of these two halogens, researchers can perform divergent, regioselective functionalizations. This allows for the rapid generation of diverse, di-substituted libraries from a single advanced intermediate without the need for complex protecting group strategies.

Mechanistic Causality: The Basis of Regioselectivity

To successfully manipulate this scaffold, one must understand the causality behind the reactivity of its specific positions:

  • Kinetic Favorability at C2 (The Bromide): The C2 position is sandwiched between two electronegative nitrogen atoms (N1 and N3) within the imidazole ring, severely depleting its electron density. More importantly, the C–Br bond possesses a significantly lower bond dissociation energy compared to the C–Cl bond. Consequently, the oxidative addition of Pd(0) species occurs almost exclusively at the C2–Br bond under mild heating (80 °C), leaving the C7–Cl bond completely intact[2]. Furthermore, the fixed N3-methyl group prevents imidazole tautomerization, locking the geometry and ensuring consistent steric access to the C2 position[1].

  • Thermodynamic Activation at C7 (The Chloride): The C7 position is located on the pyridine ring, exactly para to the pyridine nitrogen (N4). When a nucleophile attacks C7, it forms a Meisenheimer intermediate where the resulting negative charge is highly stabilized by resonance delocalization onto the electronegative N4 atom[3]. While this makes the C7-chloride highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar), the inherent strength of the C–Cl bond requires elevated temperatures (120–150 °C) to overcome the activation energy barrier, allowing it to remain dormant during the initial C2 cross-coupling.

Workflow SM 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine C2_Func C2-Functionalized Intermediate (7-Chloro intact) SM->C2_Func Pd(0), Ar-B(OH)2 Mild Base, 80°C (C2-Br Oxidative Addition) C7_SNAr C2, C7-Difunctionalized (via SNAr Amination) C2_Func->C7_SNAr R-NH2, DIPEA 120°C (Thermal/MW) (C7-Cl SNAr) C7_Cross C2, C7-Difunctionalized (via 2nd Cross-Coupling) C2_Func->C7_Cross Pd(0), Ar'-B(OH)2 Strong Base, 110°C (C7-Cl Oxidative Addition)

Divergent regioselective functionalization workflow for the imidazo[4,5-b]pyridine scaffold.

Quantitative Reaction Matrix

The following table summarizes the expected outcomes when applying the orthogonal functionalization strategy to this scaffold.

StepReaction TypeTarget PositionReagents & ConditionsTypical YieldRegioselectivity
1 Suzuki-MiyauraC2-Bromo Ar-B(OH) 2​ , Pd(dppf)Cl 2​ , Na 2​ CO 3​ , Dioxane/H 2​ O, 80 °C75–90%>95% (C2 over C7)
2a S N​ Ar AminationC7-Chloro 1°/2° Amine, DIPEA, NMP, 120 °C (MW or Thermal)65–85%100% (Target specific)
2b Buchwald-HartwigC7-Chloro Ar-NH 2​ , Pd 2​ (dba) 3​ , XPhos, t -BuONa, Toluene, 110 °C60–80%100% (Target specific)

Self-Validating Experimental Protocols

Phase I: C2-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages mild conditions to selectively couple the C2-bromide while preserving the C7-chloride.

Materials:

  • 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5- b ]pyridine (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.1 eq)

  • Pd(dppf)Cl 2​ (0.05 eq)

  • Na 2​ CO 3​ (2.0 eq)

  • 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask or microwave vial with the imidazo[4,5- b ]pyridine starting material, boronic acid, and Na 2​ CO 3​ .

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H 2​ O mixture. Causality: Dioxane acts as a coordinating solvent that dissolves the organic components, while water is strictly required to dissolve the base and generate the reactive boronate complex [Ar-B(OH) 3​ ] , which undergoes transmetalation. Sparge the mixture with N 2​ or Argon for 10 minutes to prevent the oxidative degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ . The bidentate dppf ligand is chosen to enforce a cis-geometry on the Pd center, accelerating reductive elimination and preventing off-target side reactions[2].

  • Heating & Validation: Heat the mixture to 80 °C for 4–6 hours. In-Process Control: The reaction mixture will transition from a pale orange suspension to a dark brown/black homogenous mixture as active Pd(0) nanoparticles form. Monitor via LC-MS; the complete disappearance of the starting material mass and the presence of the intermediate [M+H] + with a distinct chlorine isotope pattern (M / M+2 ratio of 3:1) validates the preservation of the C7-Cl bond.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography to isolate the C2-functionalized intermediate.

Phase II: C7-Targeted Nucleophilic Aromatic Substitution (S N​ Ar)

This protocol utilizes the para-activation of the C7-chloride to introduce amine nucleophiles.

Materials:

  • C2-functionalized intermediate from Phase I (1.0 eq)

  • Primary or Secondary Amine (2.0 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • N -Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the C2-functionalized intermediate in NMP. Causality: NMP is a high-boiling, highly polar aprotic solvent. It is specifically chosen because it aggressively stabilizes the highly polar Meisenheimer transition state required for S N​ Ar at the C7 position[3].

  • Reagent Addition: Add the amine nucleophile and DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

  • Heating & Validation: Heat the reaction mixture to 120 °C using either a conventional oil bath (12 hours) or microwave irradiation (1 hour). In-Process Control: Monitor via LC-MS. Successful conversion is visually validated on the mass spectrum by the complete loss of the 3:1 chlorine isotope pattern, replaced by a single distinct [M+H] + peak corresponding to the aminated product.

  • Precipitation Work-up: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice-water (10 volumes relative to NMP). Causality: The highly lipophilic di-substituted imidazo[4,5- b ]pyridine will rapidly precipitate out of the aqueous NMP mixture. This self-validating precipitation step circumvents the notorious difficulty of extracting NMP away from organic products.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual NMP and DIPEA salts, and dry under high vacuum.

References

  • [2] Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry. URL: [Link]

  • [1] Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Advances. URL:[Link]

  • [3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. URL:[Link]

Sources

Application Notes and Protocols: Leveraging 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a strong structural resemblance to the natural purine core of ATP.[1][2][3] This mimicry allows derivatives to function as competitive inhibitors within the highly conserved ATP-binding pocket of a vast array of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[4]

The precursor, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine , represents a particularly strategic starting point for the construction of kinase inhibitor libraries. Its design incorporates two key features for synthetic versatility: a bromine atom at the C2 position and a chlorine atom at the C7 position. These halogens serve as orthogonal synthetic "handles" for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[5] This modular approach enables a systematic and efficient exploration of the structure-activity relationship (SAR), allowing researchers to fine-tune interactions with distinct sub-pockets of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of inhibitors for various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK).[1][6][7]

Precursor_Structure cluster_0 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine cluster_1 Key Reactive Sites for Diversification mol mol C2_Bromo C2-Bromo (More Reactive) Primary site for Suzuki Coupling (C-C Bond Formation) C7_Chloro C7-Chloro (Less Reactive) Primary site for Buchwald-Hartwig Amination (C-N Bond Formation) Suzuki_Workflow start Reaction Setup add_solids Add Precursor (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., Cs₂CO₃, 2.0 eq), Pd Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) start->add_solids inert Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) add_solvents Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O 4:1) inert->add_solvents add_solids->inert heat Heat Reaction (80-110 °C) Monitor by LC-MS/TLC add_solvents->heat workup Work-up Cool, Dilute with EtOAc, Wash with H₂O & Brine heat->workup purify Purification Dry, Concentrate, Column Chromatography workup->purify product 2-Aryl-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronate ester (1.1–1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). [8]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation. [9]3. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe. A typical ratio is 4:1 or 5:1 organic solvent to water. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the starting material. [10]4. Reaction: Heat the reaction mixture to the specified temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl/heteroaryl-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield*
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95%
24-Pyridylboronic acidPd₂(dba)₃/Cy₃P (5)K₃PO₄ (3)Dioxane11075-85%
31-Methylpyrazole-4-boronic acid pinacol esterPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O (5:1)10080-90%
Yields are estimates based on similar cross-coupling reactions and may vary depending on the specific substrate.
[11]
Protocol 2: Buchwald-Hartwig Amination for C7-Functionalization

Following C2-arylation, the C7-chloro position is functionalized, typically via a Buchwald-Hartwig amination. This reaction introduces primary or secondary amines, which often occupy the solvent-exposed region of the kinase active site. These groups are crucial for modulating physicochemical properties like solubility and cell permeability, and can form additional interactions to enhance potency and selectivity. [6][12][13][14]

Sequential_Coupling Precursor 2-Bromo-7-Chloro Precursor Suzuki Step 1: Suzuki Coupling (C2 Position) - Aryl/Heteroaryl Boronic Acid - Pd(dppf)Cl₂ Precursor->Suzuki Intermediate 2-Aryl-7-Chloro Intermediate Suzuki->Intermediate Buchwald Step 2: Buchwald-Hartwig Amination (C7 Position) - Primary/Secondary Amine - Pd₂(dba)₃ / XPhos Intermediate->Buchwald Final_Product Final Kinase Inhibitor Buchwald->Final_Product

Caption: Sequential functionalization strategy using the precursor.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-aryl-7-chloro intermediate (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%). [14]2. Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.2–2.0 equiv.), followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Finally, add the amine coupling partner (1.1–1.5 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction until completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography or preparative HPLC to afford the final kinase inhibitor.

Part 2: Biological Evaluation of Synthesized Inhibitors

A multi-tiered approach is essential to characterize the biological activity of the newly synthesized compounds, moving from direct target inhibition to cellular efficacy. [15]

Biological_Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_result Determine IC₅₀ (Direct Target Inhibition) biochem_assay->biochem_result target_engagement Target Engagement (e.g., NanoBRET™) biochem_result->target_engagement pathway_assay Pathway Modulation (Western Blot for p-Substrate) target_engagement->pathway_assay viability_assay Cell Viability Assay (e.g., MTT / CellTiter-Glo®) pathway_assay->viability_assay cell_result Confirm Cellular Efficacy (GI₅₀ / EC₅₀) viability_assay->cell_result

Caption: Tiered workflow for the biological evaluation of kinase inhibitors.

Protocol 3: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of a purified kinase enzyme by measuring the amount of ADP produced. [16]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction buffer containing the purified target kinase, the specific peptide substrate, and any necessary cofactors.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Initiate the kinase reaction by adding ATP (typically at its Kₘ concentration). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.

Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™)

It is crucial to confirm that an inhibitor can enter a cell and physically bind to its intended target. [17]The NanoBRET™ Target Engagement Assay (Promega) is a powerful method for this purpose. [18][19]

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to a NanoLuc® luciferase enzyme.

  • Assay Plate Setup: Seed the cells into a white 384-well plate. Add serial dilutions of the test compound and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Signal Generation: Add the cell-permeable fluorescent energy transfer probe (tracer) that also binds to the kinase active site, along with the NanoGlo® substrate.

  • Detection: In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® fusion protein and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When the test compound binds to the kinase, it displaces the tracer, leading to a loss of BRET signal.

  • Data Analysis: Measure both donor (luciferase) and acceptor (tracer) emission signals. Calculate the BRET ratio and plot it against compound concentration to determine the intracellular IC₅₀.

Protocol 5: Cellular Pathway Modulation (Western Blot)

This assay confirms that target engagement translates into functional inhibition of the downstream signaling pathway. [17]

  • Cell Treatment: Plate cancer cells known to rely on the target kinase pathway. Treat the cells with serial dilutions of the test compound for 1-4 hours.

  • Stimulation & Lysis: If necessary, stimulate the pathway with an appropriate growth factor. Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blot Analysis: Quantify total protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for both the phosphorylated form of a key downstream substrate and the total amount of that substrate protein.

  • Data Analysis: Use a secondary antibody and chemiluminescence to detect the protein bands. Quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein for each compound concentration to determine the IC₅₀ for pathway inhibition.

Part 3: Data Interpretation and SAR Analysis

The modular synthesis enabled by the 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine precursor is ideal for building a clear Structure-Activity Relationship (SAR). By systematically varying the substituents at the C2 and C7 positions, researchers can correlate structural changes with changes in biochemical potency (IC₅₀) and cellular activity (GI₅₀).

Table 2: Hypothetical SAR Data for a Series of Aurora Kinase Inhibitors

Compound IDC2-Substituent (from Suzuki)C7-Substituent (from Buchwald-Hartwig)Aurora A IC₅₀ (nM)HCT116 Cell GI₅₀ (nM)
INH-0011-Methyl-1H-pyrazol-4-ylPiperazine50750
INH-0021-Methyl-1H-pyrazol-4-yl4-Methylpiperazine45680
INH-0031-Methyl-1H-pyrazol-4-yl4-(2-Hydroxyethyl)piperazine65450
INH-004Phenyl4-Methylpiperazine250>10,000
INH-005Pyridin-4-yl4-Methylpiperazine1205,500

Interpretation Insights:

  • C2 Position: Comparing INH-002, INH-004, and INH-005 suggests that the 1-methylpyrazole at the C2 position is critical for potent Aurora A inhibition, likely forming optimal interactions in the hinge region.

  • C7 Position: Comparing INH-001, INH-002, and INH-003 (where the C2 group is constant) shows that modifications at the C7 position have a modest effect on direct enzyme inhibition (IC₅₀) but a significant impact on cellular potency (GI₅₀). The addition of a hydroxyl group (INH-003) improves cellular activity, possibly by enhancing solubility and/or cell permeability.

Conclusion

2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a superior starting material for kinase inhibitor discovery programs. Its built-in, orthogonally reactive handles facilitate a logical and efficient approach to chemical library synthesis. The protocols outlined in this guide provide a robust framework for scaffold elaboration via Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by a comprehensive suite of biological assays to characterize the resulting inhibitors from target engagement to cellular function. This integrated strategy accelerates the journey from initial hit identification to the development of optimized, preclinical candidates.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Journal of Medicinal Chemistry. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

  • Current Medicinal Chemistry. (2024, February 1). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • ResearchGate. (2025, December 1). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Available at: [Link]

  • Current Medicinal Chemistry. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2011, January 15). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. Available at: [Link]

  • Current Medicinal Chemistry. (2024, January 1). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]

  • Assay and Drug Development Technologies. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2016, June 1). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Available at: [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. (2010, June 21). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Available at: [Link]

  • Nature Biotechnology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Available at: [Link]

  • Semantic Scholar. Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Available at: [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Angewandte Chemie International Edition. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available at: [Link]

  • Molecules. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Molbank. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

  • The Journal of Organic Chemistry. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • PubChem. 2-bromo-7-chloro-3h-imidazo[4,5-b]pyridine. Available at: [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Available at: [Link]

  • Journal of Medicinal Chemistry. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Available at: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Journal of Chemical Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

in vitro cell-based assay protocols involving 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Cellular Analysis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Authored by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows molecules built on this framework to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent antiproliferative effects against cancer cell lines, inhibition of key signaling kinases like Aurora kinases and MLK3, and even antimicrobial and antiviral properties.[4][5][6][7][8]

The compound 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine belongs to this promising class of molecules. Its specific halogen and methyl substitutions are anticipated to modulate its physicochemical properties and target-binding affinity. This guide provides a series of robust, validated in vitro cell-based assay protocols designed to systematically characterize its biological effects, focusing on its potential as a cytotoxic or cytostatic agent. The presented workflows are designed to first establish its impact on cell viability and then to elucidate the primary mechanism of action, such as the induction of apoptosis.

Initial Compound Handling and Stock Preparation

Proper handling and solubilization of the test compound are critical for reproducible results. Small heterocyclic molecules like 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine are often poorly soluble in aqueous media.

Protocol 1: Compound Solubilization and Stock Preparation

  • Justification : Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its high solvating power for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (<0.5% v/v).

  • Procedure :

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in high-purity, sterile DMSO.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Self-Validation : Before use in assays, visually inspect the thawed stock for any precipitation. If crystals are observed, gently warm and vortex the tube to redissolve the compound completely.

Experimental Workflow: From Viability to Mechanism

A logical progression of experiments is key to efficiently characterizing a novel compound. The primary question is whether the compound affects cell health. If it does, the secondary question is how it mediates this effect. This workflow guides the researcher from a broad assessment of cytotoxicity to a more specific investigation of apoptosis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis Compound Compound Preparation (10 mM Stock in DMSO) Viability Protocol 2: MTT Cell Viability Assay (Determine IC50) Compound->Viability Create serial dilutions Apoptosis Protocol 3: Caspase-3/7 Apoptosis Assay Viability->Apoptosis If cytotoxic, investigate 'how' Analysis Calculate IC50 Interpret Apoptosis Data Apoptosis->Analysis

Figure 1. A logical workflow for the in vitro characterization of a novel compound.

Protocol 2: Assessing Cell Viability and Cytotoxicity via MTT Assay

The MTT assay is a foundational colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10]

MTT_Principle cluster_cell Metabolically Active Cell cluster_assay Assay Measurement Mitochondria Mitochondrial Reductases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Spectrophotometer Measure Absorbance (570 nm) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Solubilized->Spectrophotometer Solvent Detergent or DMSO Solvent->Solubilized Dissolves

Figure 2. The core principle of the MTT cell viability assay.

Methodology

  • Cell Plating :

    • Harvest and count cells (e.g., HeLa, SW620, or another relevant cancer cell line).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment :

    • Prepare serial dilutions of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine from your DMSO stock in complete culture medium. A common starting range is 100 µM down to 0.01 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls :

      • Vehicle Control : Wells treated with medium containing the same final concentration of DMSO as the highest compound dose.

      • Untreated Control : Wells containing cells with fresh medium only (represents 100% viability).

      • Blank Control : Wells with medium only (no cells) to measure background absorbance.[11]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[11]

  • Formazan Solubilization :

    • Carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan.[10]

  • Data Acquisition :

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation and Analysis

Treatment GroupConcentration (µM)Absorbance (570 nm) - Blank% Viability vs. Vehicle
Vehicle Control0 (0.1% DMSO)1.250100%
Test Compound0.11.18895.0%
Test Compound10.93875.0%
Test Compound100.61349.0%
Test Compound1000.15012.0%
Positive Control (e.g., Etoposide)200.25020.0%
  • Calculation : % Viability = (Absorbance_sample / Absorbance_vehicle) * 100.

  • Analysis : Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Quantifying Apoptosis via Caspase-3/7 Activity Assay

If the MTT assay reveals a cytotoxic effect, the next step is to determine if the cell death is occurring via apoptosis (programmed cell death). Caspases-3 and -7 are key "executioner" caspases that, when activated, cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis.[12][13] This protocol uses a fluorogenic substrate to measure their activity.

Principle of Assay

The assay utilizes a non-fluorescent substrate containing the peptide sequence Asp-Glu-Val-Asp (DEVD), which is the recognition sequence for caspase-3 and -7.[13][14] In the presence of active caspase-3/7, the substrate is cleaved, releasing a fluorescent reporter molecule (e.g., Rhodamine 110 or AMC). The resulting fluorescence is directly proportional to the amount of caspase activity.[12][14]

Caspase_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Assay Detection Compound 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine Initiator Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator Induces Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activation Substrate Non-Fluorescent (Z-DEVD)₂-R110 Substrate Executioner->Substrate Cleavage Reporter Fluorescent Reporter (Rhodamine 110) Substrate->Reporter Apoptosis Apoptosis Reporter->Apoptosis

Figure 3. Simplified pathway of apoptosis induction and its detection via a Caspase-3/7 assay.

Methodology

  • Cell Plating and Treatment :

    • Seed cells in a 96-well, opaque-walled plate (to minimize signal crosstalk) at the same density used for the MTT assay. Incubate overnight.

    • Treat cells with 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Crucial Controls :

      • Vehicle Control : Cells treated with DMSO.

      • Untreated Control : Cells in medium only.

      • Positive Control : Cells treated with a known apoptosis inducer like staurosporine (1 µM) or etoposide.[5]

      • Inhibitor Control (Optional but Recommended) : To confirm specificity, pre-incubate a set of positive control wells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 10-30 minutes before adding the apoptosis inducer.[12]

    • Incubate for a period shorter than that which causes complete cell death (e.g., 6-24 hours), as caspases are activated during the execution phase.

  • Assay Reagent Addition :

    • Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (this typically involves mixing a buffered solution with the fluorogenic substrate).

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This is a simple "add-mix-measure" protocol.[15][16]

  • Incubation and Measurement :

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for R110-based substrates).[12][14]

Data Analysis and Interpretation

  • Subtract the average fluorescence of the blank (media + reagent) wells from all other wells.

  • Express the data as Fold Change in Caspase Activity = (Fluorescence_sample / Fluorescence_vehicle).

  • A significant, dose-dependent increase in fluorescence in the compound-treated wells compared to the vehicle control indicates the induction of apoptosis. This effect should be diminished in the presence of a caspase inhibitor, confirming the specificity of the signal.

References

  • Triebskorn, A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]

  • Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Retrieved from [Link]

  • Sriram, D., et al. (2006). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kantevari, S., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances. Retrieved from [Link]

  • Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Retrieved from [Link]

  • Fancelli, D., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-2-chloro-3H-imidazo[4,5-c]pyridine. NextSDS. Retrieved from [Link]

  • Gökçe, M., & Utku, S. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine and Its Derivatives. IntechOpen. Retrieved from [Link]

  • Capot Chemical. (n.d.). 2-bromo-7-chloro-3H-imidazo[4,5-b]pyridine. Capot Chemical. Retrieved from [Link]

  • S. Martinelli, et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, O., et al. (2022). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • C. Vishnu Devi, et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved from [Link]

  • Kim, Y., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhu, G., et al. (2007). Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

how to improve reaction yield when synthesizing 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine , a highly valuable purine bioisostere and kinase inhibitor scaffold.

Below, you will find our field-proven, three-step synthetic workflow, detailed methodologies with self-validating checkpoints, and a troubleshooting FAQ to resolve common bottlenecks such as dehalogenation, stalled cyclizations, and poor regioselectivity.

Synthetic Workflow Overview

G A 4-Chloro-N-methyl- 3-nitropyridin-2-amine B 4-Chloro-N2-methyl- pyridine-2,3-diamine A->B Step 1: Reduction Fe, NH4Cl EtOH/H2O, 80°C C 7-Chloro-3-methyl-1,3-dihydro- 2H-imidazo[4,5-b]pyridin-2-one B->C Step 2: Cyclization CDI, THF Reflux, 6h D 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine C->D Step 3: Bromination POBr3, Toluene 100°C, 12h

Figure 1: Three-step synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g., Pd/C and H₂) will inevitably cause hydrodehalogenation of the C4-chlorine. To preserve this halogen, a single-electron transfer (SET) reduction using Iron and Ammonium Chloride is mandated[1].

  • Procedure: Suspend 4-chloro-N-methyl-3-nitropyridin-2-amine (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add NH₄Cl (2.0 eq) and fine Iron powder (5.0 eq)[2]. Heat the vigorously stirred suspension to 80°C for 3 hours. Filter the hot mixture through a pad of Celite to remove iron salts, washing the cake with hot ethyl acetate. Concentrate the filtrate and extract with EtOAc.

  • Validation Checkpoint: TLC (50% EtOAc/Hexane) should show complete consumption of the bright yellow nitro starting material. LC-MS must confirm the M+H peak of the diamine without any M-34 artifact (which would indicate loss of the chlorine atom).

Step 2: CDI-Mediated Cyclization

The resulting diamine is susceptible to air oxidation and should be cyclized immediately. 1,1'-Carbonyldiimidazole (CDI) acts as a mild phosgene equivalent, avoiding the harsh thermal degradation associated with urea-melt cyclizations.

  • Procedure: Dissolve the crude 4-chloro-N2-methylpyridine-2,3-diamine in freshly distilled, anhydrous THF. Cool to 0°C and add CDI (1.5 eq) portion-wise. Allow the mixture to warm to room temperature for 1 hour, then reflux for 6 hours. Cool to room temperature, concentrate under vacuum, and triturate the residue with ice-cold water to precipitate the product.

  • Validation Checkpoint: Monitor via LC-MS. The reaction proceeds through an intermediate urea. Do not terminate the reaction until the urea mass transitions entirely to the M-18 (loss of water) cyclized lactam mass.

Step 3: Deoxygenative Bromination

Converting the imidazopyridin-2-one to the 2-bromo derivative requires aggressive halogenation. Running this neat with Phosphorus Oxybromide (POBr₃) causes localized overheating and tar formation. Toluene is used as a thermal sink to moderate the reaction[3].

  • Procedure: Suspend 7-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 eq) in anhydrous toluene (10 volumes). Add POBr₃ (3.0 eq) in one portion. Heat the mixture to 100°C for 12 hours. Cool the reactor to 0°C and slowly pour the mixture over crushed ice containing saturated NaHCO₃ to neutralize the generated HBr and phosphoric acids. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Validation Checkpoint: The final product will elute as a distinct, non-polar UV-active spot. ¹H NMR must show the complete disappearance of the broad lactam NH proton (~11 ppm) while preserving the N-methyl singlet (~3.8 ppm).

Quantitative Data: Reaction Condition Optimization

Table 1: Summary of condition screening and mechanistic causality for yield optimization.

StepCondition TestedChemoselectivity / PurityIsolated YieldMechanistic Causality
1. Reduction H₂, 10% Pd/C, MeOHPoor (Dechlorination)< 10%Pd inserts into the labile C-Cl bond, causing rapid hydrodehalogenation.
1. Reduction Fe powder, NH₄Cl, EtOH/H₂OExcellent89% SET mechanism selectively reduces the NO₂ group without breaking C-Cl bonds[1].
2. Cyclization Urea, 160°C (Neat Melt)Moderate45%Harsh thermal conditions cause significant oxidative degradation of the diamine.
2. Cyclization CDI, THF, RefluxExcellent88% CDI is a mild phosgene equivalent; THF reflux provides the exact activation energy needed for ring closure.
3. Bromination Neat POBr₃, 130°CPoor (Tarring)30%High melting points and localized overheating cause severe polymerization.
3. Bromination POBr₃, Toluene, 100°CExcellent72% Toluene acts as a thermal sink and improves mass transfer, preventing tar formation[3].

Troubleshooting & FAQs

Q: During the nitro reduction step, my LC-MS shows a major M-34 peak. What is happening? A: An M-34 peak (loss of ~34 Da) corresponds to hydrodehalogenation—replacing your C7-Chlorine (35 Da) with a Hydrogen (1 Da). This is a classic failure mode when using palladium-catalyzed hydrogenation on halo-pyridines. You must switch to a chemoselective reductant. We strongly recommend the Fe/NH₄Cl system[2] or Zinc dust in aqueous media[1], which selectively reduces the nitro group while leaving the aryl chloride perfectly intact.

Q: My cyclization with CDI stalls, and I isolate a highly polar intermediate. How do I force the reaction to completion? A: You are isolating the uncyclized urea intermediate. CDI-mediated cyclizations require strictly anhydrous conditions; ambient moisture hydrolyzes CDI into imidazole and CO₂, prematurely killing the reagent. Ensure your THF is freshly drawn from a solvent purification system. If the urea intermediate persists, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq) and increase the reflux time to lower the activation barrier for the final intramolecular cyclization.

Q: The POBr₃ bromination yields a black, sticky tar that traps my product. How can I improve the workup? A: Phosphorus oxybromide (POBr₃) is highly reactive and causes polymerization if run neat at high temperatures[3]. Dilute the reaction with anhydrous toluene to moderate the temperature and prevent the formation of localized hot spots. During workup, never add water directly to the hot mixture . Cool the reactor to 0°C and slowly pour the mixture into a vigorously stirred biphasic mixture of DCM and ice-cold saturated sodium bicarbonate. Neutralizing the acid immediately prevents the hydrolysis of your newly formed C-Br bond back to the lactam.

Q: Can I synthesize the 7-chloro-1H-imidazo[4,5-b]pyridine core first and then methylate it to get the 3-methyl product? A: Post-cyclization methylation is highly discouraged for this scaffold[4]. The imidazo[4,5-b]pyridine core exists as a dynamic tautomeric mixture between the N1 and N3 positions. Alkylating the unprotected core with iodomethane (MeI) will invariably yield a difficult-to-separate mixture of 1-methyl and 3-methyl isomers. To guarantee absolute regioselectivity, you must pre-methylate the exocyclic amine of your starting material.

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - nih.gov - 1

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant - semanticscholar.org - 2

  • FUSED PYRIMIDINES - European Patent Office - EP 2396330 B1 - googleapis.com - 3

  • WO2016073770A1 - Immunoregulatory agents - Google Patents - google.com - 4

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize halogenated fused-bicyclic heteroaromatics. 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5) presents a unique challenge. Its rigid, planar imidazopyridine core facilitates strong intermolecular π−π stacking. Furthermore, the dual halogenation (bromo and chloro) significantly increases the crystal lattice energy and lipophilicity. This combination renders the compound highly crystalline and recalcitrant to dissolution in both aqueous media and non-polar organic solvents.

This guide is designed to move beyond basic trial-and-error, providing you with mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your experiments succeed.

Troubleshooting Guide & FAQs

Q1: Why does 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine crash out of solution when transitioning from ethyl acetate to hexanes during column chromatography? Mechanistic Causality: The precipitation is caused by a rapid decrease in the solvent system's dielectric constant. Imidazopyridine derivatives rely on dipole-dipole interactions with polar solvents to disrupt their strong crystal lattice. When a non-polar solvent like hexane is introduced, the compound undergoes rapid aggregation due to the restoration of hydrogen bond-like networks and π−π stacking. This phenomenon is well-documented; low solubility of imidazopyridines in non-polar environments invariably leads to aggregation-caused precipitation or fluorescence quenching [[1]](). Solution: Load your column using the minimum amount of dichloromethane (DCM) and utilize a gradient that maintains a higher ratio of polar solvent (e.g., EtOAc) earlier in the purification process.

Q2: What are the optimal organic solvents for preparing highly concentrated stock solutions (>20 mg/mL) for biological assays? Mechanistic Causality: For stock solutions, you must use strong polar aprotic solvents capable of solvating the polarizable halogenated planar system. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the gold standards. Their high dipole moments effectively shield the partial charges on the imidazopyridine nitrogens, preventing self-association. Based on validation data for structurally analogous 3H-imidazo[4,5-b]pyridines, solubility in DMSO and DMF typically reaches approximately 20 mg/mL and 30 mg/mL, respectively 2. Solution: Prepare primary stocks in anhydrous DMF or DMSO, then perform secondary dilutions into your aqueous assay buffers immediately before use to prevent long-term precipitation.

Q3: I am setting up a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2-bromo position. Which solvent system prevents precipitation of the starting material at elevated temperatures? Mechanistic Causality: While DMF is commonly used, N,N-Dimethylacetamide (DMAc) is vastly superior for this specific scaffold. Recent advances in transition-metal-catalyzed synthesis highlight that DMAc is the preferred choice over DMF due to its higher thermal stability, lower toxicity, and superior solubilizing power for halogenated heterocycles at elevated temperatures [[3]](). Solution: Use DMAc as your primary organic solvent. If a biphasic system is required with an aqueous base, a 1,4-Dioxane/Water (4:1) mixture is highly effective, as dioxane's coordinating ability helps stabilize the palladium intermediates while maintaining the imidazopyridine in solution at reflux.

Quantitative Data: Solubility Matrix

The following table summarizes the expected solubility profile of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine across common laboratory solvents, extrapolated from analogous halogenated imidazopyridine data 2.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Recommended Application
Hexanes 1.89< 0.1Unsuitable (Causes rapid precipitation)
Ethyl Acetate 6.021 - 5Flash Chromatography (Gradient elution)
Ethanol 24.5~10Recrystallization / Trituration
DMSO 46.7~20 - 30NMR Spectroscopy, Bio-assay Stock Solutions
DMF 36.7~30Bio-assay Stock Solutions
DMAc 37.8> 30 (at 80°C)High-Temperature Cross-Coupling Synthesis

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, do not simply vortex your samples. Follow this self-validating protocol to guarantee true dissolution rather than a micro-suspension.

Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO

Objective: Achieve complete dissolution without micro-particulates that could skew quantitative biological assays or NMR integrations.

  • Step 1: Solvation. Add 20 mg of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine to a 1.5 mL amber glass vial. Add 1.0 mL of anhydrous, degassed DMSO.

    • Causality: Amber glass prevents photo-degradation of the labile bromo-substituent. Degassed DMSO prevents oxidative side reactions during storage.

  • Step 2: Lattice Disruption. Sonicate the vial in an ultrasonic water bath at 40°C for 15 minutes.

    • Causality: Acoustic cavitation provides the localized thermal and mechanical energy required to break the strong π−π stacking of the planar imidazopyridine rings.

  • Step 3: Self-Validation (The Tyndall Test). Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid, indicating a true solution.

    • Fail: A visible beam path (scattering) indicates micro-particulates remain. If failed, increase the bath temperature to 50°C and sonicate for an additional 10 minutes.

Solvent Selection Workflow

Use the decision tree below to rapidly identify the correct solvent system based on your downstream experimental needs.

SolventWorkflow Start 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine Solvent Selection Decision Target Application? Start->Decision Anal Analytical (NMR / LC-MS) Decision->Anal Bio Biological Assays Decision->Bio Synth Chemical Synthesis Decision->Synth Anal_Solv DMSO-d6 or MeCN (Requires Sonication) Anal->Anal_Solv Bio_Solv DMF Stock (Dilute in Buffer) Bio->Bio_Solv Synth_Solv DMAc or Dioxane (High Temp Stability) Synth->Synth_Solv

Decision tree for selecting the optimal solvent system based on downstream applications.

References

  • Title: Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives | ACS Omega Source: acs.org URL: [1]

  • Title: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine - PRODUCT INFORMATION Source: caymanchem.com URL: [2]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: nih.gov URL: [3]

Sources

optimizing column chromatography purification for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Optimization for 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized heterocyclic scaffolds. The molecule —2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine —presents a classic chromatographic paradox. While the electron-withdrawing halogens (bromo at C2, chloro at C7) dampen the overall electron density of the fused ring system, the pyridine nitrogen retains sufficient Lewis basicity to cause severe secondary interactions with standard chromatographic media. Furthermore, its rigid, planar aromaticity significantly restricts its solubility in non-polar solvent systems.

This guide is engineered to move beyond generic protocols. Here, we dissect the causality behind peak tailing, band broadening, and poor resolution, providing you with self-validating workflows to isolate your target compound with maximum purity and yield.

Part 1: Workflow & Decision Logic

The following decision matrix outlines the critical path for optimizing the purification of basic imidazopyridine derivatives.

Workflow A Crude Mixture: 2-Br-7-Cl-3-Me-imidazo[4,5-b]pyridine B Soluble in Hexane/EtOAc (Starting Mobile Phase)? A->B C Liquid Loading B->C Yes D Dry Loading onto Celite/Silica (Eliminates solvent effects) B->D No E TLC Analysis: Tailing observed? C->E D->E F Standard Normal Phase (Hexane/EtOAc) E->F No G Modify Mobile Phase: Add 1-5% TEA or NH3(aq) E->G Yes (Silanol Interaction) H Alternative: Amine-Bonded Silica (KP-NH) G->H If modifier fails I Reversed-Phase C18 (Water/MeCN + 0.1% Formic Acid) H->I If highly polar impurities co-elute

Decision matrix for the chromatographic purification of basic imidazopyridine derivatives.

Part 2: Troubleshooting FAQs (Mechanistic Focus)

Q1: Why does 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine exhibit severe peak tailing on standard silica gel, and how do I fix it? Causality & Solution: The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms. Standard normal-phase silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When the basic pyridine nitrogen interacts with these acidic sites, it causes non-reversible or slowly reversible adsorption, leading to irreversible tailing and poor mass recovery[1][2]. To mitigate this: You must mask the acidic silanol sites. This is achieved by adding a volatile basic modifier, such as 1–5% triethylamine (TEA) or ammonium hydroxide, to the mobile phase[2]. Alternatively, switching to an amine-functionalized silica stationary phase (e.g., KP-NH) permanently neutralizes the column environment, entirely preventing these secondary interactions[1].

Q2: My crude product is insoluble in the starting non-polar solvent (e.g., hexanes). If I dissolve it in DCM to load the column, my resolution collapses. How do I proceed? Causality & Solution: This molecule's rigid aromatic structure promotes strong intermolecular π-π stacking, resulting in poor solubility in non-polar solvents. If you liquid-load the sample using a strong solvent like dichloromethane (DCM) or dimethylformamide (DMF), the strong solvent acts as a localized mobile phase modifier at the head of the column. This disrupts the initial partitioning equilibrium, causing the target compound to streak down the column prematurely[1]. To mitigate this: Utilize dry loading . Dissolve the crude mixture in a volatile strong solvent, add a solid support (like Celite or bare silica), and evaporate the solvent completely. Loading this dry powder onto the column ensures the compound precipitates in a narrow band at the column head and only migrates when the programmed mobile phase reaches the correct elution strength[1].

Q3: I am struggling to separate the target 3-methyl regioisomer from the 1-methyl byproduct formed during the alkylation step. What gradient strategy is optimal? Causality & Solution: Alkylation of the imidazo[4,5-b]pyridine core often yields a mixture of N1 and N3 regioisomers[3]. Because these isomers have identical masses and similar polarities, a generic 0–100% linear gradient will often cause them to co-elute[4]. However, the N3-methyl isomer and N1-methyl isomer differ slightly in their dipole moments and the steric shielding of the basic nitrogen. To mitigate this: Convert your Thin Layer Chromatography (TLC) retention factor (Rf) data into an optimized step gradient rather than a linear gradient. By holding the solvent composition constant at the precise percentage where the target compound elutes (e.g., a 30% to 36% B step gradient), you slow the mass-transfer kinetics, allowing the stationary phase maximum time to resolve the closely eluting regioisomers[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Dry-Loading and Normal-Phase Purification with Basic Modifiers

This protocol is designed to eliminate solvent-induced band broadening and silanol-induced tailing.

  • Sample Preparation: Dissolve the crude 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in a minimum volume of DCM or THF.

  • Adsorption: Add dry silica gel (or Celite 545) to the solution at a 1:3 (sample:silica) mass ratio.

  • Evaporation: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Self-Validation Checkpoint: Tilt the flask containing the dry-loaded silica. If the powder flows freely like dry sand without leaving a film on the glass, the solvent is completely removed. If it clumps, residual DCM is present, which will cause premature elution and band broadening. Continue drying.

  • Column Equilibration: Equilibrate a standard silica flash cartridge with 3–5 column volumes (CV) of Hexane containing 1% TEA[2].

  • Loading: Transfer the dry powder into a dry-load vessel or directly onto the head of the pre-equilibrated column[1].

  • Elution: Run a step gradient of Hexane/Ethyl Acetate (both containing 1% TEA), starting at 10% EtOAc and stepping up to 40% based on prior TLC optimization[4].

  • Fractionation: Monitor UV absorption at 254 nm.

    • Self-Validation Checkpoint: The basic modifier ensures the product elutes as a sharp, Gaussian peak. If the peak exhibits a tailing factor > 1.5, the TEA concentration in the mobile phase is insufficient to mask the active silanol sites.

Protocol B: Reversed-Phase (C18) Purification for Highly Impure Crudes

If normal phase fails due to extreme polarity or the presence of highly ionizable impurities, reversed-phase chromatography is required[5].

  • Solvent System: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Mechanistic Note: Formic acid keeps any acidic impurities protonated while interacting with the basic imidazopyridine to form a soluble, well-behaved salt[5].

  • Equilibration: Equilibrate a high-performance C18 flash cartridge with 5% B.

  • Loading: Dissolve the crude in DMSO (minimum volume) and inject directly.

    • Self-Validation Checkpoint: Monitor the column backpressure during the initial gradient phase. A sudden, sustained spike indicates the sample is precipitating on the C18 frit. If this occurs, the DMSO injection volume exceeded the column's buffering capacity, and the sample must be diluted further before subsequent injections.

  • Gradient: Run a shallow linear gradient from 5% B to 60% B over 15 CV.

  • Recovery: Pool fractions containing the target mass (m/z 246.5 for the 79Br/35Cl isotope) and lyophilize to remove water and volatile buffers[5].

Part 4: Quantitative Data & Optimization Tables

Table 1: Mobile Phase & Stationary Phase Selection Matrix Use this matrix to predict peak shape and resolution based on your chosen chromatographic system.

Stationary PhaseMobile Phase SystemModifierExpected Peak ShapeResolution from Regioisomers
Bare SilicaHexane / EtOAcNoneSevere TailingPoor
Bare SilicaHexane / EtOAc1-5% TEASharp (Gaussian)Moderate to Good
Amine-Bonded (KP-NH)Hexane / EtOAcNoneSharp (Gaussian)Excellent
C18 (Reversed-Phase)Water / MeCN0.1% Formic AcidSharpGood

Table 2: Cartridge & Loading Capacity Guidelines for Imidazopyridines Due to the strong intermolecular interactions of imidazopyridines, loading capacities are strictly dependent on the loading method.

Purification Scale (Crude Mass)Recommended Cartridge SizeMax Liquid Load Capacity (mg)Max Dry Load Capacity (mg)
10 - 50 mg10 g15 mg50 mg
100 - 500 mg25 g75 mg500 mg
1 - 2 g100 g300 mg2,000 mg
> 5 g340 g1,000 mg5,000+ mg

References[1] Biotage. "Successful flash chromatography - Biotage". biotage.com.https://www.biotage.com/whitepaper/successful-flash-chromatography[2] Benchchem. "Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs". benchchem.com. https://www.benchchem.com/product/b1216503[3] ACS Publications. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega". acs.org.https://pubs.acs.org/doi/10.1021/acsomega.8b00424[4] Biotage. "How to Purify your Target Compound with Minimal Impurities - Biotage". biotage.com.https://www.biotage.com/blog/how-to-purify-your-target-compound-with-minimal-impurities[5] Biotage. "Purifying ionic compounds by flash column chromatography - Biotage". biotage.com.https://www.biotage.com/blog/purifying-ionic-compounds-by-flash-column-chromatography

Sources

Technical Support Center: Crystallization of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine . This highly rigid, planar, and halogenated heterocyclic intermediate presents unique downstream processing challenges. Because the N3 position is methylated, the molecule lacks strong hydrogen-bond donors, forcing its supramolecular assembly to rely entirely on weaker, highly directional interactions such as halogen bonding (C–Br···N, C–Cl···N) and π-π stacking.

This guide provides mechanistic troubleshooting, quantitative phase data, and self-validating protocols to help you overcome common failure modes like oiling out and twinning.

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve macroscopic crystallization failures during process scale-up.

CrystallizationTroubleshooting Start Crude API in Solution (2-Br-7-Cl-3-Me-Imidazopyridine) Cooling Initiate Cooling or Anti-Solvent Addition Start->Cooling OilingOut Observation: Turbidity without Birefringence? (Oiling Out / LLPS) Cooling->OilingOut LLPS_Yes Kinetic Trap: Liquid-Liquid Phase Separation OilingOut->LLPS_Yes Yes (Droplets) Twinning Observation: Gelation or Twinning? OilingOut->Twinning No (Solid Forms) LLPS_Fix Intervention: Shift Solvent Ratio & Seed Before Cloud Point LLPS_Yes->LLPS_Fix LLPS_Fix->Cooling Retry Protocol Twin_Yes Mechanistic Failure: Competing Halogen Bonds (C-Br···N vs C-Cl···N) Twinning->Twin_Yes Yes Success Stable Crystalline Polymorph (Confirmed via PLM & XRPD) Twinning->Success No (Pure Crystals) Twin_Fix Intervention: Decrease Cooling Rate or Add Co-former Twin_Yes->Twin_Fix Twin_Fix->Cooling Retry Protocol

Diagnostic workflow for resolving LLPS and twinning in imidazopyridine crystallization.

Troubleshooting Guide & FAQs

Q1: Why does my product consistently form a sticky, amorphous gum instead of crystallizing? A: You are observing, commonly known in process chemistry as "oiling out"[1]. Because 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine lacks strong hydrogen-bond donors, the activation energy required to organize the molecules into a rigid crystal lattice is exceptionally high. When the solution cools, it crosses the binodal curve before reaching the critical supersaturation required for nucleation, causing the system to demix into a solvent-rich phase and a solute-rich "oil" phase. This oil traps impurities and eventually solidifies into a gum. Solution: You must bypass the miscibility gap by seeding the solution before it reaches the cloud point (See Protocol A).

Q2: I successfully induced crystallization, but the crystals are heavily twinned or form a supramolecular gel. What causes this? A: This is a mechanistic failure driven by competing2[2]. The bromine atom at C2 possesses a highly polarizable σ-hole, making it a powerful XB donor. Meanwhile, the chlorine at C7 acts as a secondary, weaker donor. The pyridine (N4) and imidazole (N1) nitrogens act as competing XB acceptors. If cooling is too rapid, these competing C–Br···N and C–Cl···N interactions create misaligned pre-nucleation clusters, leading to twinned lattices or interconnected 3D gels rather than discrete, ordered crystals[3]. Solution: Slow down the cooling rate to <0.1 °C/min or utilize a co-crystallization strategy to satisfy the halogen bond acceptors directionally (See Protocol B).

Q3: How do I prevent the formation of unwanted solvates? A: Imidazopyridines are notorious for trapping small polar solvent molecules (like water or methanol) within their lattice[4]. Because the bare nitrogen atoms (N1, N4) are strong hydrogen-bond acceptors, they will strip solvent molecules from the bulk liquid to satisfy their electronic requirements if the molecule's own self-assembly cannot[5]. Solution: If an anhydrous polymorph is required, crystallization must be performed in a non-polar or aprotic solvent system (e.g., Toluene/Heptane) where solvent inclusion is thermodynamically unfavorable.

Quantitative Data: Solvent Screening & Phase Behavior

The table below summarizes the phase behavior of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine across various solvent systems at a standard concentration of 100 mg/mL.

Primary SolventAnti-SolventRatio (v/v)LLPS Cloud Point (°C)Nucleation Point (°C)Crystalline OutcomeValidation Metric
Ethyl AcetateHeptane1:242.5 °CN/A (Oils out)Amorphous GumTurbid, no birefringence
THFWater1:138.0 °CN/A (Oils out)Sticky SolidTurbid, no birefringence
MethanolWater3:1None22.0 °CPolymorph A (Needles)Highly birefringent
TolueneHeptane1:3None18.5 °CPolymorph B (Prisms)Highly birefringent

Note: Systems exhibiting a Cloud Point > Nucleation Point are trapped in the liquid-liquid miscibility gap and will fail to yield pure crystals without intervention.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Seeding to Bypass LLPS

This protocol uses precise thermodynamic control to force the system along the solid-liquid equilibrium curve, avoiding the metastable liquid-liquid binodal curve[6].

  • Dissolution: Dissolve 10.0 g of crude 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in 50 mL of Methanol at 50 °C under moderate agitation (250 rpm).

  • Controlled Anti-Solvent Addition: Slowly add 10 mL of deionized Water dropwise over 15 minutes while maintaining the temperature at 50 °C.

    • Self-Validation Checkpoint: The solution must remain optically transparent. If turbidity (cloudiness) is observed, the system has crossed into LLPS. Correct this immediately by heating the mixture to 55 °C until clarity is restored, then add 2 mL of Methanol.

  • Seeding: Introduce 0.1 g (1 wt%) of pure crystalline seeds of the desired polymorph.

    • Causality: Seeding artificially bypasses the high activation energy of primary nucleation, allowing solute molecules to deposit directly onto the seed lattice rather than condensing into oil droplets.

    • Self-Validation Checkpoint: The seeds must remain suspended and not dissolve after 10 minutes, confirming the system is properly supersaturated.

  • Cooling & Aging: Cool the system to 20 °C at a strict, linear rate of 0.1 °C/min.

    • Self-Validation Checkpoint: Sample the slurry and observe under Polarized Light Microscopy (PLM). Bright birefringence confirms crystalline growth; dark, spherical droplets indicate a failure back into LLPS.

  • Isolation: Filter the slurry under vacuum, wash with 15 mL of cold Methanol/Water (3:1), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Halogen-Bonding Co-Crystallization (Resolving Twinning)

When twinning cannot be resolved via cooling profiles, introducing a co-former acts as a "molecular structural director" to satisfy the C-Br σ-hole directionally, preventing chaotic self-assembly[3].

  • Co-former Selection: Select a bidentate halogen-bond acceptor (e.g., 4,4'-bipyridine) to outcompete the internal C-Br···N interactions.

  • Dissolution: Dissolve 5.0 g of the API and an equimolar amount of 4,4'-bipyridine in 40 mL of Ethanol at 60 °C.

  • Evaporative Assembly: Allow the solvent to evaporate slowly at ambient temperature (20-25 °C) in a partially sealed vial (pierced septum) over 48-72 hours.

    • Causality: Slow evaporation ensures the system remains in the metastable zone, allowing the thermodynamically favored halogen-bonded co-crystal to assemble without kinetic trapping.

  • Isolation & Validation: Harvest the resulting prismatic crystals.

    • Self-Validation Checkpoint: Analyze a sample via Differential Scanning Calorimetry (DSC). A successful co-crystal will exhibit a single, sharp endothermic melting peak that is distinctly different from the melting points of both the pure API and the pure co-former[2].

References

  • Halogen bonding and pharmaceutical cocrystals: the case of a widely used preserv
  • Oiling Out in Crystalliz
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.Oxford Academic.
  • Comparison of crystal structure and theory for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.PubMed / NIH.
  • Relationship between Crystal Polymorphism and Solution Structure of an Imidazopyridine Deriv
  • An In-Line Study of Oiling Out and Crystallization.

Sources

Technical Support Center: Stability & Storage of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the handling and long-term storage of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine . Halogenated imidazopyridines are highly valuable, versatile heterocyclic scaffolds in drug discovery and optoelectronics[1][2]. However, the specific substitution pattern of this molecule—featuring a photolabile C2-bromo group and a hydrolytically sensitive C7-chloro group—presents unique stability challenges.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand their chemical causality, and implement self-validating storage protocols compliant with ICH Q1A(R2) guidelines[3][4].

Part 1: Diagnostic Troubleshooting Hub

Before altering your storage protocols, use the diagnostic workflow below to identify the specific degradation pathway affecting your batch.

Workflow N1 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine Stability Assessment N2 Visual Discoloration (Yellow/Brown) N1->N2 Physical Inspection N3 Chromatographic Shift (New HPLC Peaks) N1->N3 Purity Analysis N4 Photolytic Debromination (C2-Br Cleavage) N2->N4 Light Exposure N3->N4 Radical Byproducts N5 Nucleophilic Substitution (C7-Cl Hydrolysis) N3->N5 Moisture Ingress N6 Intervention: Actinic Vials & UV Blocking N4->N6 N7 Intervention: Argon Purge & -20°C Storage N5->N7

Caption: Diagnostic workflow for identifying and preventing imidazopyridine degradation.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: My stored batches are developing a yellow/brown tint over time. What is the mechanism of this degradation, and how do I stop it?

The Causality: This visual change is a classic indicator of photolytic degradation . The C2-Br bond in the imidazo[4,5-b]pyridine core has a relatively low bond dissociation energy. Exposure to ambient laboratory light (specifically UV and near-UV visible light) provides sufficient energy to induce homolytic cleavage of the carbon-bromine bond[1]. The resulting highly reactive carbon and bromine radicals rapidly polymerize or react with trace solvent impurities to form highly conjugated, colored byproducts. The Solution: Implement ICH Q1B photostability countermeasures. The compound must be stored in actinic (amber) borosilicate glass vials. For multi-year storage, the primary container should be completely overwrapped in aluminum foil to guarantee zero photon transmission.

Q2: HPLC-UV analysis shows a new peak with a lower retention time after 6 months of storage at room temperature. What is this impurity?

The Causality: This chromatographic shift is indicative of hydrolytic degradation via Nucleophilic Aromatic Substitution (SNAr). The imidazo[4,5-b]pyridine ring is highly electron-deficient, with the nitrogen atoms withdrawing electron density from the ring system[2]. This activates the chlorine atom at the C7 position, making it highly electrophilic. Trace moisture ingress acts as a nucleophile, slowly displacing the chlorine to form 2-bromo-7-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine (which readily tautomerizes to its pyridone form). The introduction of the hydroxyl group increases the molecule's polarity, resulting in the observed lower retention time on a standard reverse-phase C18 column. The Solution: The compound must be handled under an inert atmosphere (Argon) and stored with desiccants. Furthermore, according to ICH Q1A(R2) guidelines, long-term storage of sensitive APIs should be conducted at low temperatures to exponentially reduce the kinetic rate of hydrolysis[3][4].

Q3: What is the optimal container closure system (CCS) for multi-year storage?

The Causality: Standard plastic microcentrifuge tubes or clear glass vials with standard rubber septa are permeable to atmospheric moisture and light over extended periods, and rubber plasticizers can leach into the solid API. The Solution:

  • Primary Container: Amber borosilicate glass vial with a PTFE-lined crimp cap. PTFE provides a chemically inert barrier that prevents plasticizer leaching and moisture diffusion.

  • Secondary Container: Vacuum-sealed, aluminum-lined moisture-barrier bag containing self-indicating silica gel.

  • Storage Environment: -20°C freezer.

Part 3: Quantitative Stability Metrics

The following table summarizes the expected stability profile of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine under various ICH-aligned storage conditions. Data is normalized to HPLC area percent (a/a%).

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month Purity12-Month PurityPrimary Degradant Identified
25°C / 60% RH Ambient AirClear Glass (Ambient)96.2%81.4%< 60.0%Debrominated dimers, Hydrolysis products
25°C / 60% RH Ambient AirAmber Glass98.5%92.1%86.3%C7-Hydrolysis product
2-8°C Argon PurgeAmber Glass99.8%98.9%97.5%Trace C7-Hydrolysis product
-20°C Argon PurgeAmber Glass + Foil>99.9% >99.9% 99.8% None detected

Part 4: Validated Standard Operating Procedures (Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation criteria fail, the batch storage condition is considered compromised.

Protocol A: Inert Aliquoting and Long-Term Storage Preparation

This protocol utilizes a Schlenk line or Glovebox to eliminate oxidative and hydrolytic degradation pathways.

  • Vial Preparation: Bake amber borosilicate glass vials and PTFE-lined caps at 150°C for 4 hours to drive off adsorbed surface moisture. Transfer immediately to a desiccator to cool.

  • Atmosphere Control: Transfer the cooled vials and the bulk 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine into a glovebox maintained under an Argon atmosphere (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Weigh the desired aliquots into the amber vials. Causality note: Use an anti-static gun (ionizer) during weighing, as halogenated powders can hold static charges that cause material loss and inaccurate dosing.

  • Self-Validation Step (The "Sentinel" Vial): Prepare one dummy vial containing only a strip of anhydrous cobalt(II) chloride paper (blue when dry). Seal this vial identically to the compound vials.

  • Sealing: Crimp the PTFE-lined caps tightly onto the vials inside the glovebox.

  • Secondary Packaging: Remove vials from the glovebox. Place the compound vials and the Sentinel vial into an opaque, aluminum-lined moisture-barrier bag with a packet of indicating desiccant. Vacuum seal the bag.

  • Storage & Verification: Store at -20°C. Validation Check: Every 6 months, visually inspect the Sentinel vial. If the cobalt(II) chloride paper has turned pink, moisture has breached the container closure system, and the entire batch must be re-purified and re-aliquoted.

Protocol B: Forced Degradation Testing (ICH Q1A/Q1B Compliant)

Use this protocol to establish the stability-indicating power of your analytical HPLC method.

  • Photolytic Stress (ICH Q1B): Dissolve 1 mg/mL of the compound in HPLC-grade Acetonitrile. Expose the solution to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter.

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL of the 1 mg/mL stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL of the stock with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Neutralization: Carefully neutralize the acidic and basic samples to pH 7.0 using NaOH and HCl, respectively, to prevent damage to the HPLC column.

  • Self-Validation Step (Mass Balance Check): Inject the stressed samples into the HPLC-UV/MS. Calculate the total Area Under the Curve (AUC) for the parent peak plus all new degradant peaks. Validation Check: The total AUC must equal 95%–105% of the AUC of an unstressed control standard. If the mass balance is <95%, degradants are either volatile, non-UV absorbing, or irreversibly binding to the column, meaning your analytical method is blind to certain degradation pathways and must be redeveloped.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product.
  • National Institutes of Health (PMC).
  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5). This highly functionalized purine isostere is a critical scaffold in drug discovery, particularly for developing kinase inhibitors and cytotoxic agents . However, its synthesis presents significant challenges regarding N-alkylation regioselectivity and the high activation energy required for C2-bromination. This guide provides validated, microwave-assisted protocols to overcome these bottlenecks.

Section 1: Mechanistic Pathway & Workflow

G SM 4-Chloro-N-methyl-3-nitropyridin-2-amine Diamine 4-Chloro-N2-methylpyridine-2,3-diamine (Intermediate 1) SM->Diamine Reduction (Zn/NH4Cl) ImidazoOne 7-Chloro-3-methyl-1,3-dihydro- 2H-imidazo[4,5-b]pyridin-2-one (Intermediate 2) Diamine->ImidazoOne Cyclization (CDI, DMF, MW 110°C) Final 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine (Target Product) ImidazoOne->Final Bromination (POBr3, MW 130°C)

Microwave-assisted synthetic workflow for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Section 2: Self-Validating Experimental Protocols

Note: The following protocols utilize microwave (MW) irradiation to drastically reduce reaction times and improve yields compared to conventional thermal heating .

Protocol A: Microwave-Assisted CDI Cyclization (Formation of Intermediate 2)

Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a highly efficient one-carbon equivalent. Microwave heating ensures rapid intramolecular ring closure, kinetically outcompeting the formation of intermolecular urea oligomers .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 4-chloro-N2-methylpyridine-2,3-diamine (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add CDI (1.5 mmol, 1.5 equiv.) in a single portion. Seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 110 °C for 20 minutes (Absorption level: High).

  • Validation Check: Monitor the reaction by LC-MS. The disappearance of the diamine starting material (m/z ~157) and the appearance of the cyclized mass (m/z ~183) indicates complete conversion.

  • Workup: Pour the cooled mixture into ice water (20 mL). Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 7-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Protocol B: Microwave-Assisted C2-Bromination (Formation of Target Product)

Causality: Converting the C2-carbonyl to a C2-bromide requires a potent electrophilic brominating agent. Phosphorus oxybromide (POBr3) forms a reactive phosphorodibromidate intermediate. Microwave irradiation provides the necessary thermal energy to overcome the high activation barrier of the subsequent nucleophilic aromatic substitution-like displacement .

Step-by-Step Methodology:

  • Preparation: Charge a 5 mL microwave vial with 7-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (0.5 mmol) and POBr3 (2.5 mmol, 5.0 equiv.). Caution: POBr3 is highly corrosive and moisture-sensitive; handle in a glovebox or under dry nitrogen.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to facilitate heat transfer and stirring. Seal the vial tightly.

  • Microwave Irradiation: Heat the reaction mixture at 130 °C for 30 minutes under microwave irradiation.

  • Quenching (Critical Step): Cool the vial to 0 °C in an ice bath. Carefully vent the vial and quench the excess POBr3 by slow, dropwise addition of saturated aqueous NaHCO3 until CO2 evolution ceases and the pH reaches ~7.5 (self-validating endpoint).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-bromo target compound.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N1 and N3 methylated products if I try to methylate the imidazo[4,5-b]pyridine core directly? A1: Alkylation of an unsubstituted imidazo[4,5-b]pyridine core is notoriously unselective. Because the molecule can tautomerize, alkylation typically yields a mixture of N1, N3, and even N4 substituted regioisomers . Solution: Do not attempt late-stage methylation. Instead, build the regiochemistry into the starting material. By starting with 4-chloro-N-methyl-3-nitropyridin-2-amine, the methyl group is pre-installed on the exocyclic amine at the C2 position of the pyridine ring. Upon cyclization, this nitrogen exclusively becomes the N3 position of the imidazo[4,5-b]pyridine system, guaranteeing 100% regioselectivity.

Q2: During the CDI cyclization, my LC-MS shows a mass corresponding to M+26 instead of the expected cyclized product. What is happening? A2: A mass of M+26 (relative to the diamine) corresponds to the uncyclized intermediate where CDI has attached to one amine, but the intramolecular ring closure has not occurred (retaining the carbonyl and the second amine). Solution: This indicates insufficient thermal energy to drive the cyclization. Ensure your microwave is accurately reaching the target 110 °C. If the issue persists, increase the reaction time to 30-45 minutes or add a catalytic amount of a non-nucleophilic base (like DIPEA) to facilitate the deprotonation required for ring closure.

Q3: The POBr3 bromination is yielding a black, intractable tar. How can I improve the reaction profile? A3: Running POBr3 reactions "neat" under microwave conditions often leads to localized superheating and charring. Solution: Use a microwave-transparent, high-boiling inert solvent like anhydrous toluene to act as a heat sink and ensure uniform energy distribution. Additionally, strictly control the temperature (do not exceed 130 °C) and ensure the POBr3 is fresh and free of phosphoric acid impurities, which can catalyze degradation.

Q4: Can I use standard thermal heating instead of a microwave for the bromination step? A4: While possible, conventional thermal heating for this specific transformation often requires refluxing in neat POBr3 for 12–24 hours. This leads to lower yields, higher impurity profiles, and significant safety hazards during the quench . Microwave irradiation drastically reduces the reaction time to 30 minutes and allows for the use of a solvent, making the process cleaner and safer.

Section 4: Quantitative Data Summaries

To assist in optimizing the critical bromination step, the following table summarizes the effects of varying microwave parameters on the yield and purity of the 2-bromo product.

Temperature (°C)Time (min)SolventEquivalents (POBr3)Yield (%)Observational Notes
11030Toluene3.045%Incomplete conversion; starting material recovered.
130 30 Toluene 5.0 82% Optimal conditions; clean conversion, minimal byproducts.
15030Toluene5.068%Degradation observed; formation of des-chloro side products.
13060Neat10.055%Difficult workup; charring and intractable black tar formed.
13030Dioxane5.071%Good conversion, but solvent degradation complicates purification.

References

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry (via ResearchGate).[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters (ACS Publications).[Link]

Validation & Comparative

Orthogonal Reactivity Guide: 2-Bromo vs. 7-Chloro Positions in 3-Methyl-3H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 3-methyl-3H-imidazo[4,5-b]pyridine core is a highly privileged pharmacophore, serving as the structural foundation for numerous therapeutic agents, including Aurora kinase inhibitors ()[1], BET bromodomain inhibitors ()[2], and TrkA receptor antagonists ()[3].

During the synthesis of these complex molecules, the di-halogenated building block—2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine —offers an exceptional platform for divergent, late-stage functionalization. This guide provides a critical comparison of the reactivity at the C2 and C7 positions, detailing the thermodynamic and kinetic principles that enable orthogonal chemoselectivity.

Mechanistic Causality: Electronic & Thermodynamic Drivers

The ability to selectively functionalize the C2 and C7 positions relies on the inherent asymmetry of the imidazo[4,5-b]pyridine electronic landscape and the differing bond dissociation energies (BDE) of the carbon-halogen bonds.

Position 2 (C-Br): Kinetic Control via Pd-Catalysis

The C2 position is sandwiched between two highly electronegative nitrogen atoms (N1 and N3) of the imidazole ring, creating an extremely electron-deficient carbon center. More importantly, the C-Br bond (BDE ≈ 280 kJ/mol) is significantly weaker than the C-Cl bond. Consequently, Palladium(0) undergoes oxidative addition at the C2-Br bond at a much faster rate than at C7-Cl. This kinetic preference allows for highly chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at mild temperatures (60–80 °C) without disturbing the 7-chloro handle ()[4].

Position 7 (C-Cl): Thermodynamic Control via SNAr

The C7 position is located on the fused pyridine ring. Crucially, it sits perfectly para to the pyridine nitrogen (N4). This para-relationship strongly activates the C7 position toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the resulting anionic Meisenheimer intermediate ()[1]. While the C-Cl bond (BDE ≈ 330 kJ/mol) is too strong to readily undergo oxidative addition with standard Pd catalysts at low temperatures, it is highly susceptible to nucleophilic attack by amines or alkoxides under thermal driving forces (100–120 °C) once the C2 position has been capped.

Quantitative Reactivity Comparison

To facilitate rational synthetic planning, the following table summarizes the divergent reactivity profiles of the two halogenated positions.

Property / ParameterPosition 2 (Bromo)Position 7 (Chloro)
Electronic Environment Inter-nitrogen (N1, N3); highly electron-deficientPara to pyridine N4; moderately electron-deficient
Bond Dissociation Energy ~280 kJ/mol (C-Br)~330 kJ/mol (C-Cl)
Pd(0) Oxidative Addition Extremely Fast (Kinetic control)Slow (Requires elevated temp/stronger ligands)
SNAr Susceptibility High (but typically pre-empted by cross-coupling)High (Requires >100 °C for unactivated amines)
Chemoselective Yield >90% (C2-only functionalization)>85% (C7 functionalization after C2 capping)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following two-step sequence leverages the distinct mass spectrometry isotopic patterns of halogens to track the orthogonal functionalization in real-time.

Protocol A: Chemoselective C2-Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C2-bromo position while preserving the C7-chloro handle for downstream diversification ()[4].

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) and arylboronic acid (1.05 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The slight 1.05 eq excess of boronic acid ensures complete consumption of the highly reactive C-Br bond without forcing an over-reaction at the C-Cl bond. Dioxane provides excellent solubility, while water is essential for the dissolution and activation of the inorganic base.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) species. Thorough degassing is critical to maintain the catalytic cycle and prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq). Heat to 80 °C for 2-3 hours.

    • Causality: Pd(dppf)Cl₂ is a robust bidentate catalyst that efficiently promotes oxidative addition into the weaker C-Br bond at 80 °C, leaving the stronger C-Cl bond intact.

  • Self-Validation Check:

    • Visual: The reaction transitions from a pale yellow suspension to a dark red/brown homogeneous solution, indicating active Pd(0) turnover.

    • Analytical (LC-MS): Aliquot testing will show the disappearance of the starting material's distinct isotopic pattern (M, M+2, M+4 at roughly 3:4:1 due to Br+Cl) and the emergence of the product mass exhibiting a pure Cl-35/37 isotopic ratio (3:1 M:M+2).

Protocol B: Late-Stage C7-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the remaining C7-chloro group with an amine nucleophile to yield the fully functionalized scaffold ()[1].

  • Preparation: Dissolve the C2-functionalized intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar, high-boiling aprotic solvent that stabilizes the polar Meisenheimer transition state during SNAr and safely accommodates the required 120 °C heating.

  • Reagent Addition: Add the desired aliphatic or aromatic amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: While the C7 position is activated by the para-relationship to N4, the C-Cl bond still requires a significant thermal driving force. Excess amine drives the equilibrium, while DIPEA acts as a non-nucleophilic proton sponge to prevent the nucleophile from being deactivated by the generated HCl.

  • Execution: Heat the mixture at 120 °C for 12 hours.

    • Self-Validation Check (LC-MS): The reaction is deemed complete when the Cl-35/37 isotopic signature (3:1 M:M+2) is entirely lost, replaced by the monoisotopic mass of the aminated product. TLC (UV 254 nm) should reveal a new, highly fluorescent spot due to the extended conjugation of the di-substituted imidazo[4,5-b]pyridine system.

Workflow Visualization

G SM 2-Bromo-7-chloro- 3-methyl-3H-imidazo[4,5-b]pyridine Int C2-Functionalized 7-Chloro Intermediate SM->Int Pd-Catalysis (e.g., Suzuki) 80 °C, 2h Fast Oxidative Addition at C-Br Prod C2, C7-Difunctionalized Product Int->Prod SNAr (Amination) 120 °C, 12h Nucleophilic Attack at C-Cl

Orthogonal functionalization workflow for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

References

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: RSC Advances, 2013, 3, 6370-6378. URL:[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications), 2010, 53, 11, 4379–4393. URL:[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications), 2023, 66, 13, 8717–8738. URL:[Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2012, 55, 16, 7346–7357. URL:[Link]

Sources

HPLC method validation for purity analysis of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for Halogenated Heterocycles: A Comparative Guide to Purity Analysis of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Introduction: The Analytical Challenge of Halogenated Scaffolds

The compound[1] is a highly functionalized, electron-deficient heterocyclic building block critical to the synthesis of modern targeted therapeutics, including Aurora-A kinase inhibitors and antiviral agents. Ensuring the high purity of this intermediate is paramount, as structurally similar synthetic impurities—specifically the des-bromo, des-chloro, and regioisomeric byproducts—can propagate through synthetic pathways and compromise final drug efficacy.

Standardizing an analytical method for this compound requires navigating a complex chromatographic landscape. This guide provides an objective comparison between traditional C18 and Biphenyl stationary phases, detailing the causality behind phase selection, and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol fully compliant with [2].

The Core Challenge: Why Standard C18 Fails and Biphenyl Succeeds

Mechanistic Causality (Expertise & Experience)

Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity) for retention. Because the des-bromo (7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine) and des-chloro (2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine) impurities possess nearly identical partition coefficients (logP) to the target Active Pharmaceutical Ingredient (API), a standard C18 phase struggles to resolve them, often resulting in severe co-elution.

To overcome this, a Biphenyl stationary phase must be employed. Biphenyl columns offer a mixed-mode retention mechanism that combines hydrophobicity with powerful π−π and dipole-induced dipole interactions[3]. The differing electron densities caused by the presence or absence of highly electronegative bromine and chlorine atoms drastically alter the π−π interaction strength between the analyte and the biphenyl rings.

Critical Solvent Selection: Acetonitrile is often the default organic modifier in reversed-phase HPLC. However, because acetonitrile possesses its own π electrons (C N), it competitively disrupts the π−π interactions between the biphenyl stationary phase and the imidazo[4,5-b]pyridine analyte[4]. Therefore, methanol is strictly selected as the organic modifier to maximize the π−π driven resolution.

ColumnSelectivity A Analyte Mixture: Imidazo[4,5-b]pyridines + Halogenated Impurities B Traditional C18 Phase (Hydrophobic Only) A->B Standard Approach C Biphenyl Phase (Hydrophobic + π-π Interactions) A->C Optimized Approach D Co-elution of Isomers (Rs < 1.5) B->D Insufficient Selectivity E Baseline Resolution (Rs > 2.0) C->E Enhanced Polarizability

Logical relationship of stationary phase selection for halogenated heterocycles.

Comparative Performance Data

The table below demonstrates the empirical superiority of the Biphenyl phase over a standard C18 phase when resolving the API from its synthetic impurities under identical gradient conditions (Water/Methanol).

CompoundC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Des-chloro impurity5.2-6.1-
Des-bromo impurity5.40.87.53.2
2-Bromo-7-chloro... (API) 5.6 0.6 9.2 4.1
Regioisomer5.80.711.44.5

Data Summary: The Biphenyl column achieves baseline resolution ( Rs​ > 2.0) for all critical pairs, whereas the C18 column fails to resolve the API from the des-bromo impurity.

Experimental Protocols & Method Validation

To ensure the protocol acts as a self-validating system , a System Suitability Test (SST) is embedded into the workflow. The SST mandates a resolution ( Rs​ ) > 2.0 between the API and its closest eluting impurity, and a tailing factor ( Tf​ ) < 1.5. If these criteria are not met, the system is deemed unfit, preventing the generation of invalid analytical data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Buffers the mobile phase to pH ~2.7, ensuring the basic pyridine nitrogen remains fully protonated for consistent retention).

  • Mobile Phase B: 100% MS-grade Methanol (Preserves π−π interactions).

Step 2: Standard & Sample Preparation

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Spiked Impurity Solution: Spike the standard solution with 0.5% (w/w) of des-bromo, des-chloro, and regioisomer reference standards.

Step 3: Chromatographic Conditions

  • Column: Biphenyl core-shell column (100 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B for re-equilibration).

ValidationWorkflow S1 1. Method Optimization Selectivity & Mobile Phase Tuning S2 2. Specificity Testing Forced Degradation & Impurity Spiking S1->S2 S3 3. Linearity & Range 25% to 150% Target Concentration S2->S3 S4 4. Accuracy & Precision Recovery Studies (n=6) S3->S4 S5 5. Robustness & System Suitability Flow Rate, Temp, & pH Variations S4->S5

Step-by-step ICH Q2(R2) HPLC method validation workflow.

ICH Q2(R2) Validation Results

The optimized Biphenyl method was subjected to rigorous validation according to[2], demonstrating exceptional reliability for purity analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaBiphenyl Method ResultStatus
Specificity No interference at API retention timeBaseline resolution ( Rs​ > 3.0)Pass
Linearity R2 0.999 (25% to 150% range) R2 = 0.9998Pass
Accuracy 98.0% - 102.0% Recovery at 3 levels99.4% - 100.5%Pass
Precision %RSD 2.0% (Repeatability, n=6)%RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of highly functionalized, halogenated heterocycles like 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, traditional hydrophobic C18 chemistry is fundamentally inadequate. By pivoting to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage orthogonal π−π interactions to achieve baseline separation of closely related synthetic impurities. The resulting method is robust, self-validating, and fully compliant with global ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Comparison of Biphenyl and Other Aromatic Stationary Phases . Nacalai Tesque. Available at: [Link]

Sources

Comparative LC-MS/MS Strategies for the Metabolic Characterization of 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on densely functionalized heterocyclic scaffolds, the analytical characterization of their metabolic fate becomes a critical bottleneck. The compound 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine presents a unique analytical challenge and opportunity. While its imidazo[4,5-b]pyridine core is a proven pharmacophore (frequently utilized in kinase and PDE10A inhibitors), its dual-halogenation (Br, Cl) creates complex isotopic signatures that require optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

This guide objectively compares LC-MS/MS platforms and chromatographic chemistries, providing a self-validating methodology for the robust identification of this compound's phase I and phase II metabolites.

Platform Comparison: HRMS vs. QqQ for Metabolite Identification

The selection of the mass analyzer dictates the success of untargeted metabolite identification. Because the parent compound contains both Bromine and Chlorine, it exhibits a distinct M,M+2,M+4 isotopic cluster in an approximate 3:4:1 ratio. High-Resolution Mass Spectrometry (HRMS) platforms are required to leverage this isotopic signature for filtering out endogenous matrix background.

As demonstrated in 1[1], HRMS systems like the Orbitrap and Q-TOF are the gold standards for this phase of discovery, whereas Triple Quadrupole (QqQ) systems are reserved for later-stage targeted quantification.

Table 1: Performance Comparison of LC-MS Platforms for Halogenated Heterocycles
FeatureOrbitrap (e.g., Thermo Q Exactive)Q-TOF (e.g., Agilent 6546)QqQ (e.g., Waters Xevo TQ-XS)
Mass Accuracy Sub-1 ppm1–3 ppmNominal mass (~0.1 Da)
Resolving Power Ultra-high (up to 500,000 FWHM)High (up to 120,000 FWHM)Low (Unit resolution)
Acquisition Speed Moderate (12–20 Hz)Very Fast (up to 50 Hz)Extremely Fast (MRM dwell <5 ms)
Isotope Resolution Optimal: Easily resolves fine isotopic structures of Br/Cl isotopes from isobaric background.Excellent: Sufficient for exact mass determination and formula generation.Poor: Cannot distinguish mass defects; relies entirely on fragmentation.
Primary Utility Untargeted discovery, structural elucidation, mass defect filtering.Data-Dependent Acquisition (DDA) of co-eluting metabolites.High-sensitivity targeted quantification of confirmed metabolites.

The Causality of Platform Choice: For structural elucidation of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, Orbitrap or Q-TOF platforms are mandatory [2]. The mass defect created by the halogens ( , ) allows analysts to use Mass Defect Filtering (MDF) algorithms to isolate drug-related material from biological noise. A QqQ cannot perform this function as it lacks the resolving power to measure exact mass.

Chromatographic Strategy: Why Biphenyl Outperforms C18

Most generic metabolite screening protocols default to C18 stationary phases. However, for halogenated aromatic systems, Biphenyl columns offer superior chromatographic performance.

  • The Mechanism: C18 relies purely on hydrophobic partitioning. In contrast, Biphenyl phases provide π−π and dipole-dipole interactions. The polarizable electrons of the Bromine and Chlorine atoms interact strongly with the biphenyl rings.

  • The Result: This orthogonal retention mechanism is highly selective for positional isomers. If the imidazo[4,5-b]pyridine ring undergoes hydroxylation at different positions, a Biphenyl column is significantly more likely to resolve these isobaric metabolites than a standard C18 column.

Self-Validating Experimental Methodology

To ensure scientific integrity, metabolite generation must employ a self-validating system. The following Human Liver Microsome (HLM) protocol includes critical controls to differentiate true enzymatic biotransformations from chemical degradation artifacts.

Step-by-Step HLM Incubation Protocol
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice and dilute to a final protein concentration of 1.0 mg/mL in the buffer.

  • Compound Spiking: Add 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Internal Controls (Critical for Trustworthiness):

    • Negative Control (-NADPH): Incubate the compound with HLMs but substitute the NADPH regenerating system with an equivalent volume of buffer. (Causality: Any "metabolites" formed here are artifacts of chemical instability, not CYP450 activity).

    • Positive Control: Run a parallel incubation using 1 µM Verapamil. (Causality: Confirms the enzymatic viability of the HLM batch).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Preparation for LC-MS: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for HRMS analysis.

MS_Workflow A 1. In Vitro Incubation (HLMs, NADPH, 37°C) B 2. Quenching & Protein Precipitation (Ice-cold Acetonitrile + IS) A->B C 3. Chromatographic Separation (Biphenyl Column, Gradient Elution) B->C D 4. High-Resolution Mass Spectrometry (Orbitrap / Q-TOF in DDA Mode) C->D E 5. Data Processing (Mass Defect & Isotope Filtering) D->E

Figure 1: Self-validating LC-MS/MS workflow for metabolite generation and characterization.

Data Processing & Expected Biotransformations

Based on the known 3[3], the primary metabolic pathways for this scaffold will include N-demethylation, aromatic hydroxylation, and potentially oxidative dehalogenation.

When processing the HRMS data, the isotopic pattern is your primary diagnostic tool. For example, if oxidative debromination occurs (M3), the characteristic 3:4:1 isotopic cluster of the parent will collapse into a 3:1 cluster (representing the single remaining Chlorine atom).

Table 2: Calculated Exact Masses of Putative Metabolites
Metabolite CodeBiotransformationChemical FormulaExact Mass (Da)Calculated [M+H]+ (Da)*Diagnostic Isotope Pattern
Parent None C7​H5​BrClN3​ 244.9355245.9428 3:4:1 (Br + Cl)
M1 N-Demethylation C6​H3​BrClN3​ 230.9199231.9271 3:4:1 (Br + Cl)
M2 Hydroxylation C7​H5​BrClN3​O 260.9304261.9377 3:4:1 (Br + Cl)
M3 Oxidative Debromination C7​H6​ClN3​O 183.0199184.0272 3:1 (Cl only)
M4 Glucuronidation of M1 C12​H11​BrClN3​O6​ 406.9520407.9593 3:4:1 (Br + Cl)

*Calculated for the monoisotopic mass containing and .

Metabolic_Pathway Parent 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine m/z 245.9428 [M+H]+ M1 M1: N-Demethylation m/z 231.9271 [M+H]+ Parent->M1 CYP450 M2 M2: Hydroxylation m/z 261.9377 [M+H]+ Parent->M2 CYP450 M3 M3: Oxidative Debromination m/z 184.0272 [M+H]+ Parent->M3 CYP450 M4 M4: Glucuronidation of M1 m/z 407.9593[M+H]+ M1->M4 UGTs

Figure 2: Proposed phase I and II metabolic pathways and corresponding exact masses.

References

  • Development of an online-SPE-LC-MS method for the investigation of the intestinal absorption of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PHIP)
  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis IntechOpen URL
  • UHPLC-ESI-Orbitrap-MS Analysis of Biologically Active Extracts from Gynura procumbens (Lour.) Merr. and Cleome gynandra L.

Sources

Orthogonal Functionalization in Drug Discovery: 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-b]pyridine core is a privileged pharmacophore in medicinal chemistry, frequently deployed as a purine bioisostere in the development of kinase inhibitors (e.g., Aurora, PAK4, and FLT3 kinases)[1][2][3]. However, the successful integration of this core into a hit-to-lead optimization campaign depends heavily on the strategic selection of the starting building block.

This guide provides an objective, data-supported comparison between 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine and alternative imidazopyridine scaffolds. By examining the causality behind tautomeric locking and halogen orthogonality, we establish a validated framework for sequential, regioselective cross-coupling.

Structural Causality & Design Rationale

The superiority of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine in complex library synthesis stems from two distinct structural features: tautomeric locking and halogen orthogonality [4].

The Necessity of Tautomeric Locking (N-3 Methylation)

Unsubstituted imidazo[4,5-b]pyridines exist as a rapidly equilibrating mixture of 1H and 3H tautomers. In biological systems, this dynamic equilibrium complicates Structure-Activity Relationship (SAR) models, as the molecule can present different hydrogen bond donor/acceptor profiles to the target protein's ATP-binding pocket. Synthetically, attempting to alkylate or cross-couple an unmethylated core inevitably yields a statistical mixture of N-1 and N-3 functionalized regioisomers, requiring tedious chromatographic separation and severely depressing overall yields.

The pre-installed N-3 methyl group locks the core into a fixed 3H conformation. This not only directs the vector of subsequent functionalizations but also frequently enhances lipophilic interactions within the hydrophobic sub-pockets of kinase active sites[2].

TautomerLock cluster_1H Unmethylated Core (Dynamic Mixture) cluster_3H N-3 Methylated Core (Locked) N1 1H-Tautomer (Variable H-Bonding) N3 3H-Tautomer (Variable H-Bonding) N1->N3 Rapid Equilibrium Locked 3-Methyl-3H-imidazo[4,5-b]pyridine (Fixed Conformation) N3->Locked N-Alkylation (Yields Isomers)

Tautomeric locking via N-3 methylation prevents dynamic equilibrium and isomeric mixtures.
Halogen Orthogonality (C-2 Bromo vs. C-7 Chloro)

To build highly decorated purine isosteres, chemists must functionalize multiple vectors on the core. 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine offers a built-in kinetic differential that allows for protecting-group-free sequential coupling:

  • Bond Dissociation Energy (BDE): The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol), lowering the activation energy required for oxidative addition by Pd(0) .

  • Electronic Deficiency: The C-2 position is flanked by two highly electronegative nitrogen atoms (N-1 and N-3), making it uniquely electron-deficient and highly susceptible to initial palladium insertion compared to the C-7 position on the pyridine ring.

Comparative Analysis of Imidazopyridine Scaffolds

The table below quantifies the synthetic utility of various commercially available imidazopyridine building blocks.

ScaffoldTautomeric StateHalogen OrthogonalityTypical Yield (Step 1)Primary Application
2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine Locked ( 3H )Excellent (Br > Cl)85–92% (Regioselective)Sequential dual-functionalization (e.g., C-2 Aryl, C-7 Amine)
2,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine Locked ( 3H )Poor (Cl Cl)40–55% (Mixtures)Symmetrical di-substitution or statistically controlled mono-substitution
2-Bromo-1H-imidazo[4,5-b]pyridine Dynamic ( 1H⇌3H )Good (Br > C-H)N/A (Requires PG)Precursor requiring protecting group (e.g., SEM/Boc) before coupling

Experimental Workflow: Sequential Cross-Coupling

The following self-validating protocol exploits the halogen orthogonality of the title compound to generate a C-2/C-7 disubstituted library intermediate.

OrthogonalCoupling Start 2-Bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine Intermediate C-2 Aryl, 7-Chloro- 3-methyl-3H-imidazo[4,5-b]pyridine Start->Intermediate Step 1: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 (Selective for C-2 Br) Product C-2 Aryl, C-7 Amino- 3-methyl-3H-imidazo[4,5-b]pyridine Intermediate->Product Step 2: Buchwald-Hartwig Pd2(dba)3, XantPhos, Amine (Reacts at C-7 Cl)

Sequential orthogonal cross-coupling leveraging C-2 bromo and C-7 chloro reactivity differentials.
Step 1: Regioselective Suzuki-Miyaura Coupling (C-2 Functionalization)

Because the C-2 bromine is highly reactive, this step is performed under mild conditions to prevent unwanted oxidative addition into the C-7 chlorine bond.

  • Reagents: 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (2.0 eq).

  • Solvent System: 1,4-Dioxane / H2​O (4:1 v/v), degassed via argon sparging for 15 minutes.

  • Conditions: Heat at 80 °C for 4 hours.

  • Causality & Validation: The bulky bidentate ligand (dppf) and mild heating strictly limit oxidative addition to the weaker C–Br bond. Validation: LC-MS analysis should indicate >95% consumption of the starting material with the isotopic signature of the product retaining a single chlorine atom (M and M+2 peaks in a 3:1 ratio).

Step 2: Buchwald-Hartwig Amination (C-7 Functionalization)

With the C-2 position occupied, the C-7 chlorine is now the sole reactive halide. This requires a more robust catalyst system to break the stronger C–Cl bond.

  • Reagents: C-2 Arylated Intermediate (1.0 eq), Primary or Secondary Amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), XantPhos (0.10 eq), Cs2​CO3​ (2.0 eq).

  • Solvent System: Anhydrous Toluene, degassed.

  • Conditions: Heat at 100 °C for 12–16 hours.

  • Causality & Validation: XantPhos is explicitly chosen due to its exceptionally large bite angle (111°). This wide angle sterically forces the palladium center into a geometry that heavily favors rapid reductive elimination. This prevents the primary side-reaction— β -hydride elimination—when coupling bulky aliphatic amines[4]. Validation: Complete disappearance of the chlorinated intermediate via TLC (Hexanes/EtOAc); successful product mass confirmed via LC-MS.

References

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (PMC).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel heterocyclic compounds are paramount. 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine represents a class of molecules with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, grounded in established safety principles and regulatory compliance. Our commitment is to furnish you with the necessary information to maintain a safe laboratory environment and minimize environmental impact.

Hazard Assessment and Chemical Profile

Given the absence of a specific Safety Data Sheet (SDS) for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, a conservative approach based on the chemical's structure is essential. The molecule contains a halogenated (bromo and chloro) imidazopyridine core. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and the generation of toxic byproducts upon improper disposal.

Key Structural Features and Associated Hazards:

  • Halogenation (Bromine and Chlorine): Halogenated aromatic compounds can be toxic and are often persistent organic pollutants. Incineration, if not performed at sufficiently high temperatures, can lead to the formation of hazardous dioxins and furans.

  • Imidazopyridine Core: This nitrogen-containing heterocyclic structure is common in biologically active molecules. While not inherently a disposal hazard, its reactivity and potential for forming harmful decomposition products must be considered.

Assumed Hazard Classification:

For disposal purposes, 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine should be treated as hazardous waste . It should be considered toxic and an environmental hazard .

Personal Protective Equipment (PPE) and Spill Management

Prior to handling 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine for disposal, it is imperative to don the appropriate PPE.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving is recommended)Provides a barrier against dermal absorption, which is a potential route of exposure for many organic compounds.
Eye Protection Chemical splash goggles or a face shieldProtects the eyes from accidental splashes of the compound or solvents used in the disposal process.
Lab Coat A flame-resistant lab coatProtects the skin and personal clothing from contamination.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge may be necessary if handling outside a fume hood or if there is a risk of aerosolization.The volatility of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is not readily available. Therefore, respiratory protection should be considered as a precautionary measure, especially when dealing with powders or concentrated solutions.

Spill Management:

In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert material such as vermiculite, sand, or a commercial spill absorbent. The absorbed material should then be collected into a designated hazardous waste container. The spill area should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety.

Step-by-Step Waste Segregation Protocol:

  • Designated Waste Container: A dedicated, clearly labeled, and chemically resistant waste container must be used for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine waste. The container should be made of high-density polyethylene (HDPE) or another compatible material.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Incompatible Materials: Do not mix 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine waste with other incompatible waste streams. In particular, avoid mixing with:

    • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

    • Strong Acids or Bases: May cause decomposition or reaction, potentially generating hazardous fumes.

    • Aqueous Waste: Unless specifically instructed by your institution's environmental health and safety (EHS) department, avoid mixing halogenated organic waste with aqueous waste.

  • Storage: The waste container should be kept closed at all times, except when adding waste. It should be stored in a well-ventilated area, away from heat sources and direct sunlight, and within a secondary containment system to prevent the spread of material in case of a leak.

Disposal Procedures

The disposal of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Disposal Vendor A 1. Identify Waste 2-bromo-7-chloro-3-methyl- 3H-imidazo[4,5-b]pyridine B 2. Segregate into Designated Container A->B  Halogenated Organic Waste Stream   C 3. Label Container (Contents, Hazards, Date) B->C D 4. Store Safely in Secondary Containment C->D I Decontamination of Empty Containers C->I  Rinse with appropriate solvent (e.g., Acetone, Ethanol)   E 5. Schedule Waste Pickup with Institutional EHS D->E  Full Container or Project Completion   F 6. Licensed Vendor Transports Waste E->F G 7. High-Temperature Incineration F->G H 8. Landfilling of Incinerator Ash G->H J Collect rinsate as hazardous waste I->J J->B

Caption: Disposal workflow for 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine.

Primary Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration. This process involves burning the waste at temperatures typically exceeding 850°C in a specially designed incinerator equipped with advanced pollution control systems.

Why High-Temperature Incineration is Crucial:

  • Complete Destruction: The high temperatures ensure the complete breakdown of the 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine molecule into its elemental components.

  • Prevention of Dioxin Formation: Incomplete combustion of halogenated organic materials can produce highly toxic and persistent polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). High-temperature incineration with sufficient oxygen and residence time minimizes the formation of these byproducts.

  • Acid Gas Scrubbing: The combustion of halogenated compounds produces acidic gases such as hydrogen bromide (HBr) and hydrogen chloride (HCl). Hazardous waste incinerators are equipped with scrubbers that neutralize these gases before they are released into the atmosphere.

Decontamination of Empty Containers:

Empty containers that previously held 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must consult your institution's EHS guidelines for specific procedures.

Regulatory Considerations

The disposal of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is governed by local, national, and international regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this specific compound may not be explicitly listed, it would likely fall under the F-listed wastes from non-specific sources if it is a discarded commercial chemical product, or as a D-listed waste if it exhibits characteristics of hazardous waste (e.g., toxicity).

It is the responsibility of the waste generator (the laboratory) to properly classify and manage their hazardous waste in accordance with all applicable regulations. Always consult with your institution's EHS department to ensure full compliance.

Conclusion

The safe and compliant disposal of 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a critical aspect of responsible research. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and approved disposal methods, we can collectively ensure the safety of our laboratories and the protection of our environment. This guide serves as a comprehensive resource to support you in this endeavor.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Categories of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Incineration. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 2-bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly functionalized heterocycles requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to implement fail-safe operational protocols.

2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 1638764-58-5; MW: 246.49) is a bifunctional halogenated scaffold widely utilized in cross-coupling reactions to synthesize high-value pharmaceuticals, including antiviral agents and DGAT2 inhibitors[1][2][3]. However, the very reactivity that makes it synthetically valuable also dictates its hazard profile.

The following guide synthesizes mechanistic toxicology with field-proven logistical protocols to ensure your laboratory operations remain safe, compliant, and highly efficient.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, we must first understand why it is hazardous. The imidazopyridine core is inherently electron-deficient. The addition of two highly electronegative halogens (bromine at the 2-position and chlorine at the 7-position) exacerbates this electron withdrawal via inductive effects[4].

This makes the molecule a potent electrophile. Toxicological data on related halogenated pyridines demonstrates that these lipophilic molecules can rapidly penetrate intact dermal layers and mucosal membranes[5]. Once absorbed, they can react with biological nucleophiles (such as proteins and DNA), which is why related compounds have shown clastogenic potential in mammalian cell assays[6].

Primary GHS Classifications[7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Because of its lipophilicity and electrophilic nature, standard single-layer PPE is insufficient for bulk handling. The following matrix outlines the required PPE based on operational scale.

Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical Weighing (<1g) Double Nitrile (4 mil inner, 8 mil outer)ANSI Z87.1 Safety GogglesFlame-resistant (FR) lab coatN95/P100 mask or Fume Hood
Reaction Setup (1g - 10g) Double Nitrile + Silver Shield gloves (if handling with organic solvents)Safety Goggles + Face ShieldFR Lab coat, chemical-resistant apronFume Hood (Face velocity 80-120 fpm)
Bulk Handling (>10g) Heavy-duty Butyl rubber over Nitrile inner layerSplash Goggles + Face ShieldTyvek suit or heavy chemical apronPAPR or Full-face respirator

Operational Workflow: Gowning and Handling

Field Insight: Halogenated heterocyclic powders are notorious for accumulating static charge. When opening a static-charged vial, the powder can aerosolize, bypassing standard PPE and leading to direct inhalation (H335).

Step-by-Step Handling Protocol
  • Pre-Operational Check: Ensure the fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong nucleophiles or strong oxidizing agents.

  • Gowning: Execute the PPE donning workflow (see diagram below). Tape the inner glove to the lab coat cuff to eliminate exposed skin at the wrists.

  • Static Mitigation: Before opening the reagent bottle, pass a zero-stat (anti-static) gun over the vial, the weighing spatula, and the analytical balance enclosure.

  • Transfer: Use a V-shaped, grounded anti-static spatula to transfer the compound. Do not use plastic spatulas, which generate triboelectric charges.

  • Decontamination: After weighing, wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., isopropanol), followed immediately by a wipe with 10% sodium hypochlorite (bleach). The bleach acts as a nucleophile to degrade residual API.

G Start Pre-Entry Risk Assessment LabCoat 1. Don Flame-Resistant Lab Coat Start->LabCoat Gloves 2. Inner Nitrile Gloves (4 mil) LabCoat->Gloves Goggles 3. Splash Goggles / Face Shield Gloves->Goggles Respirator 4. N95/P100 or Fume Hood Check Goggles->Respirator OuterGloves 5. Outer Nitrile Gloves (8 mil) Respirator->OuterGloves Ready Ready for Chemical Handling OuterGloves->Ready

Caption: PPE Donning Workflow for Halogenated Imidazopyridines.

Emergency Response & Spill Management

In the event of a spill, the primary risk is aerosolization of the powder or dermal absorption if the compound is dissolved in a solvent.

Step-by-Step Spill Protocol
  • Assess & Evacuate: If the spill is >50g or occurs outside a fume hood, evacuate the immediate area to prevent inhalation of aerosolized particulates.

  • Containment: For solid spills, do NOT dry sweep. Dry sweeping generates hazardous dust. Gently cover the powder with damp absorbent pads (moistened with water or a mild surfactant). For solution spills, surround the liquid with universal chemical absorbent (e.g., vermiculite).

  • Neutralization: Carefully wipe the area with a mild alkaline solution (e.g., dilute sodium carbonate) to facilitate the hydrolysis of the halogenated compound, followed by a soap and water wash.

  • Collection: Place all contaminated pads, gloves, and sweeping materials into a heavy-duty, sealable biohazard/chemical waste bag.

Spill Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate if >50g or Aerosolized Assess->Evac High Risk Contain Contain Spill (Damp Absorbent Pads) Assess->Contain Low Risk Decon Decontaminate (Mild Base/Soap) Contain->Decon Collect Collect in Halogenated Waste Decon->Collect Report Incident Reporting Collect->Report

Caption: Emergency Spill Response Protocol for 1638764-58-5.

Disposal & Waste Management Logistics

Because we are operating within the jurisdiction of the Singapore National Environment Agency (NEA) guidelines for Toxic Industrial Waste (TIW), strict segregation is mandatory.

  • Segregation: 2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine must never be mixed with general organic waste. It must be strictly segregated into dedicated "Halogenated Organic Waste" carboys.

  • Incineration Logistics: Halogenated heterocycles require specialized high-temperature incineration (>1000°C). If incinerated at lower temperatures, the bromine and chlorine substituents can act as precursors for the formation of highly toxic dioxins and furans. Ensure your waste management vendor is certified for high-temperature halogenated destruction.

  • Solid Waste: Contaminated PPE (gloves, Tyvek suits) and empty reagent vials must be collected in solid hazardous waste drums, clearly labeled with the GHS hazard pictograms for Irritant and Harmful materials.

References

  • ChemScene. "2-Bromo-7-chloro-3-methyl-3H-imidazo[4,5-b]pyridine | ChemScene".
  • BLDpharm. "83472-64-4|7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine - BLDpharm".
  • National Toxicology Program (NIH).
  • PubMed Central (NIH). "Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile".
  • PubMed (NIH). "Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells".
  • Business Standard. "Jubilant Ingrevia Ltd".
  • PubMed Central (NIH). "Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors".

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.